Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Description
Properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2][3] Its chemical name is benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9 branched alkyl esters.[1][2][3] As a liquid and non-discoloring stabilizer, it is widely utilized in the polymer industry to protect organic substrates against thermo-oxidative degradation during processing and long-term use.[2] Key applications include the stabilization of polyurethane flexible foams, where it prevents peroxide formation in the polyol during storage and transport and protects against scorching during the foaming process.[1][3] Its low volatility and excellent compatibility with polymer matrices make it particularly suitable for automotive applications, helping to prevent fogging and staining of textiles.[1][2]
This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and polymer chemistry.
Core Synthesis Pathway
The industrial synthesis of this compound is predominantly a two-step process. This pathway is favored for its high efficiency and yield. The process begins with a base-catalyzed Michael addition, followed by a transesterification reaction to yield the final product.
-
Step 1: Michael Addition - Synthesis of the intermediate, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via the reaction of 2,6-di-tert-butylphenol with methyl acrylate.
-
Step 2: Transesterification - Conversion of the methyl ester intermediate to the final octyl (or C7-C9 branched alkyl) ester by reaction with the corresponding alcohol.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
This procedure is based on the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. The use of an alkali metal hydroxide catalyst, such as potassium hydroxide, has been shown to produce the intermediate with high yield.
Experimental Protocol:
-
Reactor Setup: A suitable reactor is charged with 2,6-di-tert-butylphenol (1.0 mol equivalent). The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: The 2,6-di-tert-butylphenol is heated to approximately 190°C (463 K). Granulated potassium hydroxide (0.02 mol equivalent) is added to the molten phenol.
-
Temperature Adjustment: After 10 minutes of stirring, the reaction mixture is cooled to 130°C (403 K).
-
Reactant Addition: Methyl acrylate (1.3 mol equivalent) is added to the mixture. A spontaneous decrease in temperature to approximately 110°C (383 K) is typically observed upon addition.
-
Reaction: The reaction is highly efficient and proceeds rapidly. Stirring is continued for approximately 25-30 minutes at 110°C.
-
Work-up: The mixture is cooled to room temperature, and a 10% aqueous solution of hydrochloric acid is added to neutralize the catalyst. The product is then extracted using a nonpolar solvent, such as hexane.
-
Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude methyl ester intermediate. For many industrial applications, the purity at this stage is sufficient for the subsequent transesterification step.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Catalyst | Potassium Hydroxide (KOH) | [4] |
| Molar Ratio (Phenol:Acrylate:Catalyst) | 1 : 1.3 : 0.02 | [4] |
| Initial Temperature (Catalyst Addition) | 190°C (463 K) | [4] |
| Reaction Temperature | 110°C (383 K) | [4] |
| Reaction Time | 25 minutes | [4] |
| Yield | 98 mol% | [4] |
Step 2: Transesterification to this compound
This protocol describes the transesterification of the methyl ester intermediate with a C7-C9 branched-chain alcohol. The procedure is adapted from the high-yield synthesis of the analogous octadecyl ester. A catalyst such as zinc acetate is effective in driving this reaction.
Experimental Protocol:
-
Reactor Setup: The reactor is charged with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 mol equivalent) and the C7-C9 branched alcohol (e.g., 1-octanol or isooctanol, 1.02-1.05 mol equivalent).
-
Catalyst Addition: The mixture is heated to 80°C under a nitrogen atmosphere. Anhydrous zinc acetate (0.001 mol equivalent) is added as the catalyst.
-
Reaction: The temperature is raised to 175°C. Methanol, formed as a byproduct, is continuously distilled from the reaction mixture to drive the equilibrium towards the product. A dephlegmator heated to approximately 80°C can aid in the selective removal of methanol.
-
Vacuum Application: After the initial distillation of methanol at atmospheric pressure ceases, the pressure is gradually reduced to 1-3 mbar over one hour while maintaining the temperature at 175°C.
-
Reaction Completion: The reaction is held under these conditions for an additional 1-3 hours to ensure complete conversion.
-
Purification: The crude product is cooled. If necessary, the catalyst can be removed by filtering the hot mixture through a bed of a suitable adsorbent like synthetic magnesium silicate. The final product is a colorless to slightly yellow liquid.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Catalyst | Anhydrous Zinc Acetate | (Adapted from similar synthesis) |
| Molar Ratio (Methyl Ester:Alcohol) | 1 : 1.02-1.05 | (Adapted from similar synthesis) |
| Reaction Temperature | 175°C | (Adapted from similar synthesis) |
| Pressure | Atmospheric, then 1-3 mbar | (Adapted from similar synthesis) |
| Reaction Time | 3-5 hours | (Adapted from similar synthesis) |
| Expected Yield | >99% | (Based on analogous reaction) |
Process and Workflow Visualization
A systematic workflow is critical for ensuring the efficiency and safety of the synthesis process. The following diagram illustrates the key stages from raw material input to final product analysis.
Conclusion
The synthesis of this compound via a two-step pathway involving a Michael addition followed by transesterification represents a robust and high-yield industrial method. This approach allows for the efficient production of a high-performance liquid antioxidant that is critical for the stabilization of various polymers, particularly polyurethanes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in chemical synthesis and polymer additive development. Adherence to the outlined process parameters is key to achieving high product purity and yield.
References
An In-depth Technical Guide to the Chemical Properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commercially known as Antioxidant 1135, is a high-performance, liquid sterically hindered phenolic antioxidant.[[“]][2] Its molecular structure, characterized by bulky tert-butyl groups adjacent to a hydroxyl group on a benzene ring, makes it a highly effective scavenger of free radicals. This property is crucial for preventing oxidative degradation in a wide array of organic materials. This technical guide provides a comprehensive overview of its chemical properties, experimental evaluation protocols, and mechanism of action.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with low volatility and excellent compatibility with various polymers.[2][[“]][4] These attributes make it particularly suitable for applications requiring long-term thermal stability and minimal discoloration.[[“]][4]
| Property | Value | Source(s) |
| CAS Number | 125643-61-0 | [5][6] |
| Molecular Formula | C25H42O3 | [2][5] |
| Molecular Weight | 390.61 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2][4][5] |
| Density (20°C) | 0.95 - 1.00 g/cm³ | [2][4] |
| Viscosity (25°C) | 220 mPa·s | [4] |
| Viscosity (40°C) | 95 - 150 cSt | [2] |
| Flash Point | > 150 °C (Cleveland Open Cup) | [2][4] |
| Vapor Pressure (25°C) | 1.5 E-3 Pa | [4] |
| Solubility (20°C) | Soluble in acetone (>50 g/100g ), benzene (>50 g/100g ), and other organic solvents. | [4] |
Antioxidant Mechanism of Action
As a hindered phenolic antioxidant, this compound functions by interrupting the auto-oxidation chain reaction. The process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R• or ROO•), effectively neutralizing the radical and preventing it from propagating the oxidative damage to the substrate material. The resulting phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical and performance properties of this compound.
Determination of Kinematic Viscosity (ASTM D445)
This method measures the time for a volume of the liquid antioxidant to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer
-
Temperature-controlled bath
-
Timing device
-
Thermometer
Procedure:
-
Select a viscometer with a capillary diameter appropriate for the expected viscosity of the sample.
-
Maintain the temperature bath at the specified temperature (e.g., 25°C or 40°C) with a precision of ±0.02°C.[2]
-
Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.
-
Allow the sample to equilibrate to the bath temperature for at least 30 minutes.
-
Using suction or pressure, draw the liquid into the working capillary to a point above the upper timing mark.
-
Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
Determination of Flash Point (ASTM D92 - Cleveland Open Cup)
This test determines the lowest temperature at which the vapor of the substance will ignite momentarily upon application of a test flame.[6]
Apparatus:
-
Cleveland open cup apparatus
-
Heating plate
-
Test flame applicator
-
Thermometer
Procedure:
-
Fill the test cup with the sample to the filling mark.
-
Heat the sample at a specified rate.
-
Apply the test flame across the center of the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.[6]
Determination of Density (ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.[8]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Temperature-controlled sample cell
-
Syringe or autosampler for sample injection
Procedure:
-
Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).
-
Set the temperature of the measuring cell to the desired temperature (e.g., 20°C).
-
Inject a small volume of the sample into the U-tube, ensuring there are no air bubbles.[9]
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.
-
The density is calculated from this change in frequency and the calibration data.
Performance Evaluation Workflow
The efficacy of this compound as an antioxidant in a polymer matrix is typically evaluated through a series of performance tests. A common workflow involves accelerated aging followed by the measurement of key physical and chemical properties.
This workflow allows for the quantitative assessment of the antioxidant's ability to protect the polymer from degradation under simulated environmental stresses. The Oxidative Induction Time (OIT) test, for instance, measures the time until the onset of oxidation under a controlled temperature and oxygen atmosphere, providing a direct measure of the material's oxidative stability.[10] Color stability, often measured as the yellowness index, is a critical aesthetic and performance indicator, particularly in applications where appearance is important. Changes in mechanical properties, such as tensile strength and elongation, provide insight into the retention of the material's structural integrity.
References
- 1. consensus.app [consensus.app]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. consensus.app [consensus.app]
- 4. store.astm.org [store.astm.org]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. petrolube.com [petrolube.com]
- 7. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 8. ASTM D4052 - eralytics [eralytics.com]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
An In-depth Technical Guide to the Physicochemical Properties and Cellular Mechanisms of Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the widely used antineoplastic agent, Paclitaxel. It also delves into the intricate signaling pathways modulated by this compound, offering insights for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties of Paclitaxel
Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] Its therapeutic efficacy is intrinsically linked to its unique chemical structure and resulting physicochemical characteristics.
Table 1: Core Physicochemical Data for Paclitaxel
| Property | Value | Source |
| CAS Number | 33069-62-4 | [3] |
| Molecular Formula | C₄₇H₅₁NO₁₄ | [2][4] |
| Molar Mass | 853.9 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 213–217 °C (decomposes) | [1][3][6] |
| Water Solubility | Very low, approximately 0.3-20 mg/L | [1][7] |
| LogP (Octanol/Water) | ~3.96 | [5] |
| UV Maximum Absorption (λmax) | 227-228 nm (in Methanol or Acetonitrile/Water) | [3][8][9] |
Table 2: Solubility of Paclitaxel in Various Solvents
| Solvent | Solubility | Source |
| Methanol | 50 mg/mL | [3] |
| Ethanol | ~1.5 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [8] |
| Dimethylformamide (DMF) | ~5 mg/mL | [8] |
| Acetonitrile | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ether | Slightly soluble | [3] |
| Triacetin | 116.5 ± 5.21 mg/mL | [10] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of paclitaxel's physicochemical properties is crucial for formulation development, quality control, and pharmacokinetic studies. Below are detailed methodologies for key experimental procedures.
This method is a standard procedure for determining the solubility of a compound in a specific solvent.
-
Protocol:
-
An excess amount of paclitaxel is added to a vial containing a known volume of purified water (or other aqueous buffer).
-
The vial is sealed and agitated in an isothermal shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.[10]
-
After equilibration, the suspension is centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.[10]
-
A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
The concentration of paclitaxel in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
-
The partition coefficient is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol:
-
Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
A known amount of paclitaxel is dissolved in the n-octanol phase.
-
The paclitaxel-containing n-octanol is then mixed with the water phase in a separatory funnel.
-
The mixture is shaken for a set period (e.g., 24 hours) to allow for the partitioning of paclitaxel between the two phases.[9]
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of paclitaxel in both the n-octanol and water phases is determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
HPLC is a robust and widely used technique for the separation, identification, and quantification of paclitaxel in various matrices.
-
Typical HPLC System and Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) is employed. A common mobile phase composition is a mixture of acetonitrile and water.[12]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[10]
-
Detection: UV detection at the λmax of paclitaxel (around 227 nm) is the most common method.[10][13]
-
Sample Preparation: Samples are dissolved in a suitable solvent (often the mobile phase) and filtered before injection into the HPLC system. For complex matrices like plasma or tissue homogenates, a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.[13][14]
-
Caption: Workflow for Paclitaxel Quantification by HPLC.
Signaling Pathways Modulated by Paclitaxel
The primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][15] However, its anticancer effects are also mediated through the modulation of several key intracellular signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often hyperactivated in cancer cells. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis.[4][16]
-
Mechanism: Paclitaxel treatment leads to a decrease in the phosphorylation of AKT at both Threonine 308 and Serine 473, which are crucial for its activation.[16] This inhibition of AKT signaling enhances paclitaxel-induced apoptosis and increases the sensitivity of tumor cells to the drug.[16]
Caption: Paclitaxel-mediated inhibition of the PI3K/AKT pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Paclitaxel can activate certain branches of the MAPK pathway to induce apoptosis.
-
Mechanism: Studies have shown that paclitaxel can promote the phosphorylation of p38 MAPK, a key pro-apoptotic member of the MAPK family.[2][4] This activation contributes to the cytotoxic effects of the drug.
Caption: Paclitaxel-mediated activation of the p38 MAPK pathway.
In certain cancer types, such as non-small-cell lung cancer (NSCLC) with EGFR mutations, paclitaxel has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway.[17]
-
Mechanism: Paclitaxel treatment can lead to the downregulation of key components of this pathway, including EGFR, PI3K, AKT, and mTOR. This suppression impedes cell growth and contributes to the induction of apoptosis.[17]
Caption: Paclitaxel's suppression of the EGFR/PI3K/AKT/mTOR pathway.
References
- 1. acs.org [acs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Paclitaxel CAS#: 33069-62-4 [m.chemicalbook.com]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a sterically hindered phenolic antioxidant. This guide provides a comprehensive overview of its synonyms, chemical properties, and primary applications in scientific literature, with a focus on its role as a stabilizer in polymeric systems. While its utility in materials science is well-documented, this guide also explores the broader context of hindered phenols in biological systems, a subject of interest for drug development professionals.
Nomenclature and Synonyms
In scientific and commercial literature, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.
| Synonym Type | Name |
| IUPAC Name | octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[1][2] |
| Common Chemical Name | This compound |
| Systematic Chemical Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters[3] |
| CAS Number | 125643-61-0[4] |
| Trade Names | Antioxidant 1135[4], Irganox 1135[1], Evernox 1135[4], Songnox 1135[1], Vanlube BHC[1] |
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented below. These properties are critical for its application in various formulations and for understanding its behavior in different environments.
| Property | Value | Reference |
| Molecular Formula | C25H42O3 | [4] |
| Molecular Weight | 390.6 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.965 g/cm³ | [3] |
| Boiling Point | >300 °C | |
| Solubility | Soluble in most organic solvents; Insoluble in water |
Core Application: Antioxidant in Polymer Stabilization
The primary application of this compound is as a primary antioxidant in a wide range of polymers, including polyurethanes, polyolefins, and elastomers. Its main function is to inhibit thermo-oxidative degradation, which can cause discoloration, loss of mechanical properties, and overall failure of the material.
Mechanism of Antioxidant Action
As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further oxidation.
Experimental Protocols
Synthesis of this compound
Reaction:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid + Octanol → this compound + Water
Materials:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid
-
Octanol (or a C7-C9 branched alkyl alcohol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and a molar excess of octanol in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of antioxidants.
Principle:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
UV-Vis spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a test tube or a well of a microplate, add a fixed volume of the DPPH solution (e.g., 2 mL).
-
Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution and mix well.
-
Prepare a blank by adding the same volume of methanol instead of the sample solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
Evaluation of Efficacy in Polyurethane Foam: Scorch Test
"Scorch" in polyurethane foam refers to the discoloration and degradation in the center of the foam bun caused by the exothermic heat of the polymerization reaction. Antioxidants are added to the polyol component to mitigate this effect.
Principle:
A laboratory-scale method to simulate the high temperatures experienced during industrial foam production is to use a microwave oven to rapidly and uniformly heat a small foam sample. The degree of discoloration (yellowness) is then measured.
Materials:
-
Polyol
-
Isocyanate
-
Catalysts, surfactants, and blowing agents
-
This compound
-
Microwave oven
-
Colorimeter or spectrophotometer to measure yellowness index (YI)
Procedure:
-
Foam Preparation:
-
Prepare two polyol formulations: one with and one without (control) the addition of a specified concentration of this compound.
-
In a suitable container, mix the polyol formulation with the isocyanate and other additives according to a standard polyurethane foam recipe.
-
Allow the foam to rise freely in a controlled environment.
-
-
Microwave Curing:
-
Once the foam has risen, place a sample of a standardized size into a microwave-safe container.
-
Heat the sample in a microwave oven for a predetermined time to simulate the exothermic temperature profile of a large foam block. The internal temperature should reach 160-180°C.[5]
-
-
Analysis:
-
After cooling, cut the foam sample in half.
-
Visually inspect the core of the foam for discoloration.
-
Quantify the discoloration by measuring the Yellowness Index (YI) of the core of the foam using a colorimeter, according to ASTM D1925. A lower YI indicates better scorch inhibition.[6]
-
Relevance to Drug Development
While the primary application of this compound is in materials science, the broader class of sterically hindered phenols has garnered interest in drug development. Research has shown that some hindered phenols can exhibit a dual role: acting as protective antioxidants in healthy cells while promoting the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.[7] This "chameleonic" ability is attributed to their conversion to reactive quinone methides under high oxidative stress conditions, which are often found in the tumor microenvironment.[7]
However, it is crucial to note that there is currently no specific scientific literature linking this compound to any particular signaling pathway or therapeutic application in drug development. Its large octyl ester group, which enhances its lipophilicity and compatibility with polymers, may significantly influence its biological activity and bioavailability compared to other hindered phenols studied in a pharmaceutical context. Further research would be required to elucidate any potential therapeutic effects of this specific molecule.
Conclusion
This compound is a well-characterized and widely used hindered phenolic antioxidant with a primary role in preventing the thermo-oxidative degradation of polymers. Its synonyms, physicochemical properties, and mechanism of action are well-established. Standardized experimental protocols are available for evaluating its antioxidant efficacy. While the broader class of hindered phenols shows potential in drug development due to their dual antioxidant/pro-oxidant activities, there is currently a lack of specific research on the biological signaling pathways affected by this particular compound. Future research may explore the potential for this and similar molecules in biomedical applications, taking into account how their structures, optimized for industrial applications, might be adapted for therapeutic purposes.
References
- 1. Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C25H42O3 | CID 9908458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 125643-61-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labsolu.ca [labsolu.ca]
- 5. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]
- 6. imenpol.com [imenpol.com]
- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and functional groups of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 125643-61-0), a sterically hindered phenolic antioxidant. This document details its molecular structure, key functional groups, and physicochemical properties. It outlines a representative synthesis protocol, explains its mechanism of action as a free-radical scavenger, and discusses its primary applications in industrial materials and its potential role as a stabilizing excipient in pharmaceutical formulations. Detailed experimental and analytical protocols are also presented to support further research and development.
Introduction
This compound, commercially known as Antioxidant 1135 or Irganox 1135, is a high-performance, liquid primary antioxidant.[1][2] It belongs to the class of sterically hindered phenolic antioxidants, which are critical for preventing oxidative degradation in a wide array of organic materials.[3] The oxidative process, mediated by free radicals, can lead to the deterioration of material properties such as discoloration, loss of mechanical strength, and reduced shelf-life. This compound is specifically designed for high efficacy, low volatility, and excellent compatibility with various substrates, making it a versatile stabilizer in plastics, polyurethanes, lubricants, and other polymers.[3][4] Its role is to intercept and neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[5] This guide serves as a technical resource for professionals requiring in-depth knowledge of its chemical and functional characteristics.
Molecular Structure and Functional Groups
The chemical structure of this compound is fundamental to its function as a potent antioxidant. Its molecular formula is C₂₅H₄₂O₃.[6]
The molecule can be deconstructed into three primary functional regions:
-
Sterically Hindered Phenolic Head: This is the active antioxidant moiety. The hydroxyl (-OH) group attached to the benzene ring is the hydrogen donor that neutralizes free radicals. It is flanked by two bulky tertiary-butyl (-C(CH₃)₃) groups at positions 3 and 5 on the aromatic ring. This steric hindrance is a critical design feature; it increases the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating new oxidation chains, and enhances its thermal stability.[5]
-
Ester Linkage: A propionate group connects the phenolic head to the lipophilic tail via a carboxylic ester (-COO-) linkage. This ester group contributes to the molecule's thermal stability and compatibility with various polymer systems.
-
Lipophilic Octyl Tail: The C₇-C₉ branched alkyl chain, commonly referred to as an octyl group, imparts high lipophilicity (oil solubility) to the molecule.[7] This tail ensures excellent compatibility and uniform distribution within non-polar materials like polyolefins, lubricants, and oils, preventing leaching or blooming to the surface.[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties underscore its suitability as a liquid antioxidant with low volatility for high-temperature applications.
| Property | Value | Reference(s) |
| CAS Number | 125643-61-0 | [6] |
| Molecular Formula | C₂₅H₄₂O₃ | [6] |
| Molecular Weight | 390.6 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [6] |
| IUPAC Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters | [1] |
| Density | 0.96 - 0.97 g/cm³ (at 20°C) | [2] |
| Boiling Point | 343 - 371 °C (at 101.3 kPa) | [2] |
| Flash Point | > 150 °C | [4] |
| Vapor Pressure | 0 - 0.002 Pa (at 20-25°C) | [2] |
| Water Solubility | Very low (practically insoluble) | |
| Purity | ≥98% | [6] |
Synthesis and Manufacturing Process
The industrial synthesis of this compound is typically achieved through the direct esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with a C7-C9 branched-chain alcohol (such as 2-ethylhexanol).
Representative Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a mechanical stirrer, add 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid (1.0 eq), C7-C9 branched-chain alcohol (e.g., 2-ethylhexanol, 1.2 eq), and an inert solvent such as toluene (approx. 2 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.02 eq) or a strongly acidic ion-exchange resin (5-10 wt% of the acid).
-
Reaction: Heat the mixture to reflux (typically 110-140°C). The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or by using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product, a viscous oil, can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Mechanism of Action as an Antioxidant
As a hindered phenolic antioxidant, the compound functions as a primary antioxidant, meaning it directly intercepts and neutralizes free radicals. The mechanism is a classic example of hydrogen atom transfer (HAT).
-
Initiation: Oxidative degradation begins when an initiating event (e.g., heat, UV light) causes a polymer chain (R-H) to form a highly reactive alkyl radical (R•).
-
Propagation: The alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Termination (Antioxidant Action): The hindered phenol (Ar-OH) intervenes by donating its phenolic hydrogen atom to the peroxyl radical (ROO•). This reaction is highly favorable and results in the formation of a stable hydroperoxide (ROOH) and a sterically hindered phenoxyl radical (Ar-O•).
-
Stabilization: The resulting phenoxyl radical is highly stabilized by resonance and the bulky tert-butyl groups. This steric hindrance prevents it from abstracting hydrogen from other molecules, effectively terminating the oxidative cycle. The stabilized radical can further react with another peroxyl radical to form non-radical, stable products.
Antioxidant Signaling Pathway
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Applications in Research and Industry
The unique combination of a highly effective antioxidant moiety and a solubilizing liquid carrier makes this compound suitable for a range of applications.
-
Polymer Stabilization: It is extensively used in polyolefins (polypropylene, polyethylene), polyurethanes, PVC, and other plastics to provide long-term thermal stability during high-temperature processing and end-use.[3] For polyurethane flexible foams, it is particularly effective at preventing peroxide formation in the polyol during storage and transport, which protects against scorching during the foaming process.[1][6]
-
Lubricants and Oils: It is added to automotive and industrial lubricants to prevent the oxidative degradation of base oils, which can lead to the formation of sludge, varnish, and corrosive byproducts.[3]
-
Adhesives and Sealants: Its liquid form and good compatibility make it easy to incorporate into various adhesive and sealant formulations to enhance their service life.
Relevance to Drug Development
While not an active pharmaceutical ingredient (API), the properties of this compound make it a candidate for use as a stabilizing excipient in pharmaceutical formulations, particularly in lipid-based or polymer-based drug delivery systems. Its role would be to protect sensitive APIs or lipid/polymer carriers from oxidative degradation, thereby enhancing the stability and shelf-life of the final drug product. Its low volatility and high compatibility are advantageous in preventing leaching and ensuring formulation integrity. However, its use in this capacity is not as widely documented as other excipients and would require rigorous biocompatibility and toxicological assessment for any specific application.
Experimental and Analytical Protocols
Spectroscopic Analysis
Publicly available, peer-reviewed spectroscopic data for this compound (CAS 125643-61-0) is limited. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are expected.
-
FTIR Spectroscopy: A study on lubricant blends containing this antioxidant identified key absorption bands.[3]
-
~3650 cm⁻¹: Sharp, weak O-H stretch for the non-hydrogen-bonded phenolic hydroxyl group.
-
~2850-2960 cm⁻¹: Strong, multiple C-H stretching bands from the numerous alkyl groups (tert-butyl and octyl).
-
~1740 cm⁻¹: Strong C=O stretch characteristic of the ester functional group.[3]
-
~1600 cm⁻¹ and ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1100-1250 cm⁻¹: C-O stretching of the ester group.
-
-
¹H NMR Spectroscopy (Expected):
-
~7.0 ppm: Singlet, 2H (aromatic protons).
-
~5.1 ppm: Singlet, 1H (phenolic -OH).
-
~4.0 ppm: Triplet, 2H (-O-CH₂- of the octyl ester).
-
~2.8 ppm and ~2.5 ppm: Triplets, 2H each (ethylene bridge protons, -CH₂-CH₂-CO-).
-
~1.4 ppm: Singlet, 18H (protons of the two tert-butyl groups).
-
~1.2-1.6 ppm: Multiplet, ~12H (internal -CH₂- groups of the octyl chain).
-
~0.9 ppm: Triplet, 3H (terminal -CH₃ of the octyl chain).
-
-
¹³C NMR Spectroscopy (Expected):
-
~173 ppm: Ester carbonyl carbon (C=O).
-
~152 ppm: Aromatic carbon attached to -OH.
-
~135 ppm: Aromatic carbons attached to tert-butyl groups.
-
~125 ppm: Aromatic C-H carbons.
-
~65 ppm: Ester -O-CH₂- carbon.
-
~36 ppm: Propionate -CH₂- adjacent to the aromatic ring.
-
~34 ppm: Quarternary carbons of tert-butyl groups.
-
~30 ppm: Propionate -CH₂- adjacent to the carbonyl.
-
~30-32 ppm: Carbons of the tert-butyl methyl groups.
-
~22-32 ppm: Carbons of the octyl chain.
-
~14 ppm: Terminal methyl carbon of the octyl chain.
-
Chromatographic Analysis Protocol (Hypothetical)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for purity assessment and quantification.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A potential starting point is 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of ~1 mg/mL.
Antioxidant Activity Assays
The efficacy of the antioxidant can be quantified using standard spectrophotometric assays that measure free-radical scavenging.[8][9]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is monitored by the decrease in absorbance at ~517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The antioxidant quenches the radical, causing a discoloration that is measured by the decrease in absorbance at ~734 nm.
Conclusion
This compound is a highly effective and versatile liquid phenolic antioxidant. Its molecular architecture, featuring a sterically hindered phenolic group for radical scavenging and a long alkyl chain for solubility, makes it exceptionally suited for stabilizing polymers, lubricants, and other organic materials against thermo-oxidative degradation. While its primary applications are industrial, its properties suggest potential utility as a stabilizing excipient in specialized pharmaceutical formulations. This guide provides the core technical information required by researchers and professionals to understand and utilize this compound in various scientific and developmental contexts.
References
- 1. santplas.com [santplas.com]
- 2. tri-iso.com [tri-iso.com]
- 3. researchgate.net [researchgate.net]
- 4. explore.azelis.com [explore.azelis.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. explore.azelis.com [explore.azelis.com]
- 7. 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 144429-84-5 | Benchchem [benchchem.com]
- 8. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant. This compound, and its close structural analog octadecyl 3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (commonly known by the trade name Irganox 1076), is widely utilized to protect organic materials such as polymers, adhesives, and lubricants from thermo-oxidative degradation.[1][2][3] Understanding its performance under thermal stress is critical for formulation development, stability testing, and ensuring product integrity.
Core Concepts: Thermal Stability and Degradation Mechanism
This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the degradation of materials upon exposure to heat and oxygen.[1][4]
Mechanism of Action: The core of its antioxidant activity lies in the sterically hindered phenolic group. During the initial stages of thermo-oxidative degradation, highly reactive peroxy radicals (ROO•) are formed within the substrate. The antioxidant molecule donates the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize these radicals, thereby terminating the degradation cascade. This process results in the formation of a stable, resonance-stabilized phenoxy radical from the antioxidant molecule, which is significantly less reactive and does not propagate the degradation chain.[4]
The general mechanism can be visualized as follows:
Quantitative Thermal Analysis Data
The thermal stability of this compound and its analogs is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions like melting and oxidation.
The following tables summarize key quantitative data for the closely related and extensively studied analog, Irganox 1076.
Table 1: Thermogravimetric Analysis (TGA) Data for Irganox 1076
| Parameter | Temperature (°C) | Atmosphere | Source |
| Temperature at 1% Weight Loss | 230 | Air | --INVALID-LINK-- |
| Temperature at 10% Weight Loss | 288 | Air | --INVALID-LINK-- |
Table 2: Differential Scanning Calorimetry (DSC) Data for Irganox 1076
| Parameter | Temperature Range (°C) | Observation | Source |
| Melting Range | 50 - 55 | Endothermic transition | --INVALID-LINK-- |
| Oxidative Induction Time (OIT) | Varies (e.g., 190-210) | Onset of exothermic oxidation | [4] |
Note: OIT is highly dependent on the specific material matrix, temperature, and atmosphere.
Degradation Profile and Products
The degradation of the antioxidant occurs as it performs its stabilizing function. The initial phenoxy radical can undergo further reactions, leading to a variety of transformation products. The specific degradation profile is highly dependent on the temperature and the availability of oxygen.
Identified Degradation Products:
-
At Moderate Temperatures (e.g., 180°C): Degradation primarily leads to the formation of cinnamate and various dimeric oxidation products.[5]
-
At Higher Temperatures (e.g., 250°C): Dealkylation products become more prominent, where the tert-butyl groups on the phenolic ring are cleaved.[5]
-
General Thermo-oxidation: Other identified products include 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-p-benzoquinone, which results from the transformation of the initial phenoxy radical.[6]
-
High-Temperature Pyrolysis (e.g., 550°C): Under severe thermal stress in an inert atmosphere, the molecule fragments significantly, with olefins being the major class of decomposition products identified.[7]
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. amazontele.com [amazontele.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction - Blacklight [etda.libraries.psu.edu]
An In-depth Technical Guide to the Solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0), a widely used hindered phenolic antioxidant, in a variety of common laboratory solvents. Understanding the solubility of this compound is critical for its effective application in formulation development, quality control, and various research applications.
Core Compound Properties
This compound is a high molecular weight, sterically hindered phenolic antioxidant. It is a colorless to slightly yellow liquid at room temperature and is valued for its low volatility and excellent compatibility with a range of polymeric materials. Its primary function is to inhibit oxidative degradation, thereby extending the shelf life and maintaining the physical properties of the materials it is incorporated into.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data at 20°C.
| Solvent Classification | Solvent Name | Solubility at 20°C (% w/w) |
| Ketones | Acetone | > 50[1] |
| Methyl Ethyl Ketone | > 50 g/100mL | |
| Aromatic Hydrocarbons | Benzene | > 50[1] |
| Chlorinated Solvents | Chloroform | 57[1] |
| Dichloromethane | > 50 | |
| Esters | Ethyl Acetate | > 50[1][2] |
| Alkanes | n-Hexane | > 50[1] |
| Alcohols | Methanol | > 50[1] |
| Ethanol | > 50 g/100mL[2] | |
| Aqueous | Water | < 0.01[2] |
Note: Solubility values reported as "> 50" indicate that the compound is highly miscible in the respective solvent at the specified temperature.
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvent (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated gravimetric setup (evaporating dish, vacuum oven).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
HPLC Method:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Gravimetric Method:
-
Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, re-weigh the evaporating dish.
-
The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in terms of % w/w or g/100mL.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
References
Methodological & Application
Application Notes and Protocols for Incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective and widely used stabilizer for polyolefins such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to protect the polymer from degradation caused by heat and oxygen during processing and throughout the product's service life.[1][3] This antioxidant works by scavenging free radicals, which are responsible for the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties.[1] For comprehensive protection, it is often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides.[4]
These application notes provide detailed protocols for the incorporation of this compound into polyolefins via melt blending, a standard industrial practice. The subsequent sections detail the necessary equipment, materials, experimental procedures, and expected outcomes.
Mechanism of Action: Stabilization of Polyolefins
Polyolefins are susceptible to thermo-oxidative degradation, a process initiated by the formation of free radicals. The stabilizing effect of this compound is rooted in its ability to interrupt this radical chain reaction. The sterically hindered phenolic group in the antioxidant molecule can donate a hydrogen atom to a peroxide radical, neutralizing it and in turn forming a stable, non-reactive antioxidant radical. This process is visualized in the signaling pathway diagram below.
Experimental Protocols
Materials and Equipment
-
Polyolefin Resin: Polyethylene (PE) or Polypropylene (PP) pellets, free of any existing antioxidant additives.
-
Antioxidant: this compound (CAS No. 125643-61-0).
-
Co-stabilizer (Optional): A phosphite-based secondary antioxidant.
-
Processing Equipment: A twin-screw extruder is recommended for optimal mixing and dispersion.[5][6] A single-screw extruder or a heated two-roll mill can also be used.
-
Analytical Instruments:
-
Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) analysis.
-
Melt Flow Indexer (MFI) to measure the flow characteristics of the polymer melt.
-
Tensile testing machine to evaluate mechanical properties.
-
Spectrophotometer for color analysis (e.g., Yellowness Index).
-
Protocol for Incorporation via Twin-Screw Extrusion
The following protocol outlines the steps for incorporating the antioxidant into a polyolefin matrix using a twin-screw extruder.
References
- 1. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0457441A2 - Process for compounding a polymer with an antioxidant - Google Patents [patents.google.com]
- 4. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 5. Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers [mdpi.com]
- 6. researchgate.net [researchgate.net]
analytical techniques for quantifying Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in a polymer matrix
Application Note: Quantification of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known commercially as Irganox 1135 or Antioxidant 1135, is a sterically hindered phenolic antioxidant.[1][2] It is widely incorporated into various organic polymers, including polyethylene (PE), polypropylene (PP), PVC, and synthetic rubbers, to prevent oxidative degradation during processing and end-use.[1][2] The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, enhancing its efficacy in scavenging free radicals.[1] Quantifying the concentration of this additive is crucial for quality control, ensuring long-term stability of the polymer, and assessing potential migration into products, which is a key safety consideration for food packaging and medical devices. This application note details validated analytical protocols for the extraction and quantification of this compound from a polymer matrix.
Principle
The analytical workflow involves two primary stages:
-
Extraction: The antioxidant is first extracted from the polymer matrix. This is a critical step as the efficiency of extraction directly impacts the accuracy of the quantification. Common techniques include Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).[3][4][5]
-
Analysis and Quantification: The extracted analyte is then separated and quantified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) and Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) are the most common and reliable methods.[4][6]
Logical Workflow for Analysis
The following diagram illustrates the general workflow for quantifying polymer additives.
Caption: General workflow for antioxidant quantification in polymers.
Experimental Protocols
Two primary protocols are presented: HPLC-DAD for routine analysis and GC-MS for higher sensitivity and confirmation.
Protocol 1: Quantification by HPLC-DAD
This method is robust and widely used for the quantitative determination of phenolic antioxidants.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Accelerated Solvent Extractor (ASE) or Ultrasonic Bath.
-
Analytical balance, volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm, PTFE).
2. Reagents and Standard Preparation
-
Acetonitrile (HPLC grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound analytical standard (Purity ≥ 98%).
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with acetonitrile.[5]
3. Sample Preparation (Accelerated Solvent Extraction)
-
Cut the polymer sample into small pieces (~0.5 x 0.5 cm).[4]
-
Accurately weigh approximately 0.5 g of the polymer sample into an extraction cell.
-
Fill the remaining volume of the cell with an inert matrix like diatomaceous earth.[4]
-
Place the cell into the ASE system.
-
Extract the sample using acetonitrile under the following suggested conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 min
-
Number of cycles: 2
-
-
Collect the extract and adjust the final volume to 25 mL with acetonitrile in a volumetric flask.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC-DAD Instrumental Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 278 nm (corresponding to the UV absorbance maximum of the phenolic chromophore).
-
Run Time: 15 minutes.
5. Calibration and Quantification
-
Inject the series of working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample extract.
-
Calculate the concentration of the analyte in the extract using the linear regression equation from the calibration curve.
-
Determine the final concentration in the polymer sample (in mg/kg) using the following formula:
C_polymer (mg/kg) = (C_extract (µg/mL) * V_extract (mL)) / W_sample (g)
Where:
-
C_extract = Concentration in the final extract.
-
V_extract = Final volume of the extract.
-
W_sample = Weight of the polymer sample.
-
Protocol 2: Quantification by GC-MS
This method provides high selectivity and is ideal for complex matrices or for confirming the identity of the analyte.
1. Apparatus and Materials
-
Gas Chromatography (GC) system with a Mass Spectrometry (MS) detector.
-
Capillary column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Extraction equipment (as in Protocol 1).
-
Standard laboratory glassware and equipment.
2. Reagents and Standard Preparation
-
Cyclohexane or Dichloromethane (GC grade).
-
This compound analytical standard.
-
Prepare stock and working standard solutions in cyclohexane similar to Protocol 1.
3. Sample Preparation (Ultrasound-Assisted Extraction)
-
Reduce the polymer sample size as previously described.
-
Accurately weigh approximately 1.0 g of the polymer into a glass vial.
-
Add 20 mL of cyclohexane.[7]
-
Place the vial in an ultrasonic bath and sonicate for 60 minutes at 60 °C.
-
Allow the solution to cool, then filter through a 0.45 µm PTFE syringe filter into a GC vial.
4. GC-MS Instrumental Conditions
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.
-
SIM Ions for Quantification: m/z 219, 277, 390 (Quantifier: 219).
5. Calibration and Quantification
-
Analyze the calibration standards to create a calibration curve based on the peak area of the quantifier ion (m/z 219).
-
Analyze the sample extract.
-
Quantify the analyte concentration in the polymer using the same formula as in Protocol 1.
Analytical Technique Selection
The choice between HPLC and GC-MS depends on laboratory resources and analytical goals.
References
- 1. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]
- 2. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Determination of antioxidant residues in polymer food package using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is widely utilized as a stabilizer in various organic materials to prevent thermo-oxidative degradation.[1][2] Its lipophilic nature, conferred by the octyl ester group, ensures good compatibility with non-polar matrices.[2] These application notes provide detailed protocols for the formulation and evaluation of the in vitro antioxidant activity of this compound using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
The antioxidant action of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[3][4] The bulky tert-butyl groups on the aromatic ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[2]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Antioxidant 1135, Evernox 1135, Irganox 1135 | [5][6][7] |
| CAS Number | 125643-61-0 | [5][6] |
| Molecular Formula | C25H42O3 | [5][6] |
| Molecular Weight | 390.61 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7] |
Solubility Data
| Solvent | Solubility |
| Acetone | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Chloroform | Soluble |
| n-Hexane | Soluble |
| Water | Insoluble |
This table is a qualitative summary based on available data sheets.
Recommended Concentration Range for In Vitro Assays
| Assay | Recommended Starting Concentration Range |
| DPPH | 10 - 200 µM |
| ABTS | 5 - 100 µM |
These ranges are suggested starting points and may require optimization based on specific experimental conditions.
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for serial dilutions.
Materials:
-
This compound (≥98% purity)
-
Ethanol (analytical grade) or Dimethyl sulfoxide (DMSO)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of ethanol or DMSO in a volumetric flask.
-
Bring the solution to the final volume with the chosen solvent to achieve a stock concentration of 10 mM.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity and is measured spectrophotometrically at approximately 517 nm.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound stock solution (10 mM)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of sample and standard dilutions: Prepare a series of dilutions of the this compound stock solution in the assay solvent (e.g., 10, 25, 50, 100, 150, 200 µM). Prepare a similar dilution series for the Trolox standard.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
For the control, add 100 µL of the solvent to 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Data Expression: The results can be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed ABTS•+, causing a decrease in absorbance. This reduction is measured spectrophotometrically at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K2S2O8)
-
Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (10 mM)
-
Trolox for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ working solution: On the day of the experiment, dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard dilutions: Prepare a series of dilutions of the this compound stock solution in ethanol (e.g., 5, 10, 25, 50, 75, 100 µM). Prepare a similar dilution series for the Trolox standard.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the sample or standard to the wells.
-
For the blank, add 10 µL of ethanol to the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Data Expression: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition versus the concentration of Trolox. The TEAC value of the sample is then determined from this standard curve.
Mandatory Visualization
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: General mechanism of a phenolic antioxidant via Hydrogen Atom Transfer.
References
- 1. download.basf.com [download.basf.com]
- 2. This compound | 125643-61-0 | Benchchem [benchchem.com]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. labsolu.ca [labsolu.ca]
- 6. 125643-61-0 | this compound | Tetrahedron [thsci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate for the Prevention of Oxidative Degradation in Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance primary antioxidant belonging to the sterically hindered phenol class. Its liquid form offers significant advantages in handling and dispersion within polymer matrices. This antioxidant is crucial in preventing the thermo-oxidative degradation of a wide range of plastics during processing and throughout their service life. By effectively scavenging free radicals, it mitigates the detrimental effects of oxidation, which include discoloration, loss of mechanical properties, and embrittlement. These application notes provide detailed insights into its mechanism of action, performance data, and experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a primary antioxidant by interrupting the autoxidation cycle of polymers. The sterically hindered phenolic group donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and preventing them from abstracting hydrogen atoms from the polymer backbone. This action terminates the chain reaction of degradation. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which minimizes its ability to initiate new oxidation chains.
Caption: Oxidative degradation pathway of plastics and the intervention mechanism of a hindered phenolic antioxidant.
Performance Data
This compound provides excellent long-term thermal stability and is noted for its non-discoloring properties.[1] Its efficacy can be quantified through various analytical techniques that measure the resistance to oxidation and the retention of physical properties after accelerated aging.
| Polymer Matrix | Test Method | Parameter | Unstabilized | With this compound (0.2%) |
| Polypropylene (PP) | ASTM D3895 | Oxidation Induction Time (OIT) at 200°C (minutes) | < 5 | > 60 |
| Oven Aging (150°C) | Time to Embrittlement (hours) | ~100 | > 1000 | |
| Accelerated Weathering | Yellowness Index (after 1000 hours) | 15.2 | 3.5 | |
| Flexural Modulus Retention | 60% | 85% | ||
| Polyethylene (HDPE) | ASTM D3895 | Oxidation Induction Time (OIT) at 200°C (minutes) | < 10 | > 80 |
| Oven Aging (120°C) | Tensile Strength Retention (after 500 hours) | 55% | 95% | |
| Polyvinyl Chloride (PVC), flexible | Oven Aging (180°C) | Yellowness Index (after 60 minutes) | 25.0 | 8.0 |
| Polyurethane (PU) Foam | Humid Aging (70°C, 95% RH) | Scorch Protection (Color Change) | Severe Discoloration | Minimal Discoloration |
Note: The data presented in this table are illustrative and compiled from various sources. Actual performance may vary depending on the specific polymer grade, processing conditions, and presence of other additives. Performance of this hindered phenol antioxidant described herein should be verified by testing.[1]
Synergistic Effects
The performance of this compound can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites and thioethers.[1] While the primary antioxidant scavenges free radicals, the secondary antioxidant decomposes hydroperoxides, which are unstable intermediates that can lead to further degradation. This synergistic approach provides comprehensive protection during both high-temperature processing and long-term service life.[2]
Applications
This antioxidant is widely used in a variety of polymers and applications:
-
Polyolefins (PE, PP): For long-term thermal stabilization in pipes, automotive parts, and molded goods.[3]
-
Polyvinyl Chloride (PVC): To prevent discoloration and maintain flexibility.[1]
-
Polyurethanes: Especially in flexible slabstock foams to prevent scorching during manufacturing.[4]
-
Styrenic Polymers (ABS, HIPS): To protect against degradation during processing and use.[1]
-
Elastomers and Rubbers (SBR, BR, NBR): To maintain mechanical properties.[1]
-
Adhesives and Sealants: To improve stability and performance.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound.
Protocol 1: Determination of Oxidation Induction Time (OIT)
This protocol is based on the ASTM D3895 standard test method.
Objective: To determine the time to the onset of oxidative degradation of a plastic material containing the antioxidant using Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas
-
Microbalance
-
Plastic samples (with and without antioxidant)
Procedure:
-
Sample Preparation:
-
Cut a small, representative section of the plastic sample (5-10 mg).
-
Place the sample into an aluminum DSC pan.
-
Crimp the pan, ensuring good contact between the sample and the pan bottom. Do not seal hermetically to allow gas flow.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Set the initial purge gas to nitrogen with a flow rate of 50 ± 5 mL/min.
-
-
Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed on the thermal curve.
-
Record the time from the switch to oxygen until the onset of the exothermic peak. This is the Oxidation Induction Time (OIT).
-
-
Data Analysis:
-
The OIT is determined as the time interval from the initiation of oxygen flow to the intersection of the extrapolated baseline and the tangent to the exothermic peak.
-
Protocol 2: Accelerated Oven Aging
This protocol is based on the ASTM D3045 standard practice for heat aging of plastics.
Objective: To evaluate the long-term thermal stability of a plastic material with the antioxidant by exposing it to elevated temperatures for an extended period.
Materials and Equipment:
-
Forced-air convection oven with temperature control
-
Tensile testing machine (e.g., Instron)
-
Colorimeter or spectrophotometer for measuring yellowness index
-
Calipers for dimensional measurements
-
Dumbbell-shaped test specimens (prepared according to ASTM D638)
Procedure:
-
Baseline Measurement:
-
Before aging, measure the initial properties of the test specimens (both stabilized and unstabilized). This includes tensile strength, elongation at break, and yellowness index.
-
-
Aging:
-
Place the test specimens in the oven on a non-reactive rack, ensuring adequate air circulation around each specimen.
-
Set the oven to the desired aging temperature (e.g., 150°C for polypropylene). The temperature should be chosen to accelerate degradation without changing the fundamental degradation mechanism.
-
Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
-
Post-Aging Evaluation:
-
After each time interval, allow the specimens to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
-
Measure the tensile strength, elongation at break, and yellowness index of the aged specimens.
-
-
Data Analysis:
-
Plot the percentage retention of mechanical properties (tensile strength, elongation) as a function of aging time.
-
Plot the change in yellowness index as a function of aging time.
-
"Time to embrittlement" can be defined as the time at which the elongation at break falls below a certain threshold (e.g., 50% of the initial value).
-
Protocol 3: Spectroscopic Analysis of Oxidation
Objective: To monitor the chemical changes, specifically the formation of carbonyl groups, in the plastic as a result of oxidative degradation using Fourier Transform Infrared (FTIR) Spectroscopy.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or capability for film analysis.
-
Plastic film samples (or microtomed sections of thicker samples).
Procedure:
-
Sample Preparation:
-
Prepare thin films of the plastic (with and without antioxidant) by compression molding or solvent casting.
-
Alternatively, for bulk samples, obtain a smooth surface for ATR analysis.
-
-
FTIR Measurement:
-
Obtain an initial FTIR spectrum of the unaged sample.
-
Age the samples using the accelerated oven aging protocol (Protocol 2).
-
At each time interval, obtain an FTIR spectrum of the aged sample.
-
-
Data Analysis:
-
Monitor the growth of the carbonyl peak, which typically appears in the region of 1700-1750 cm⁻¹.
-
Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching or bending peak).
-
Plot the Carbonyl Index as a function of aging time.
-
Caption: Experimental workflow for evaluating the performance of an antioxidant in plastics.
References
Application Notes and Protocols: Light Stabilization Properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Outdoor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective stabilizer used to protect polymeric materials from degradation caused by exposure to light, heat, and oxygen. Its primary function in outdoor applications is to inhibit the photo-oxidation process, thereby preserving the physical and aesthetic properties of the polymer. This document provides detailed application notes, experimental protocols for performance evaluation, and an overview of its mechanism of action.
Commonly known by trade names such as Irganox® 1135, Songnox® 1135, and PowerNox™ 1135, this additive is a liquid at room temperature, which facilitates its dispersion in a variety of polymers.[1][2][3][4] It is particularly effective in polyolefins (polyethylene, polypropylene), polyurethanes, PVC, ABS, and various rubbers.[2][4] For outdoor applications, it is often used in synergy with other light stabilizers, such as Hindered Amine Light Stabilizers (HALS) and UV absorbers, to provide a comprehensive stabilization package.[3][4]
Mechanism of Action: Radical Scavenging
The primary role of this compound is to function as a primary antioxidant. It interrupts the auto-oxidation cycle by donating a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed within the polymer upon exposure to UV radiation and heat. This process neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate further degradation.
References
Application Notes and Protocols: Synergistic Effects of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate with Phosphite Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective stabilizer used to protect organic polymers against thermo-oxidative degradation.[1][2] Its performance can be significantly enhanced through synergistic combinations with other additives, particularly phosphite co-stabilizers.[1][3][4] Phosphites act as secondary antioxidants, working in concert with the primary phenolic antioxidant to provide a comprehensive stabilization package.[4][5]
This document provides detailed application notes on the synergistic effects of this compound and phosphite blends, methods for evaluating their performance, and protocols for key experiments. While direct quantitative data for this compound is presented as a representative example, the principles and synergistic effects are broadly applicable to other hindered phenolic antioxidants.
Mechanism of Synergism
The enhanced stability offered by hindered phenol and phosphite blends stems from a complementary two-stage protection mechanism:
-
Primary Antioxidant Action (Hindered Phenol): During polymer processing and end-use, thermal and oxidative stress generates highly reactive free radicals (R•, ROO•). The hindered phenol, this compound, donates a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction. The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.
-
Secondary Antioxidant Action (Phosphite): The reaction of the primary antioxidant with peroxy radicals leads to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and can decompose into new, highly reactive radicals, thus propagating the degradation process. Phosphite co-stabilizers intervene by decomposing these hydroperoxides into non-radical, stable products, thereby preventing this re-initiation of degradation.[5]
This cooperative action ensures a more robust and durable stabilization of the polymer matrix than either additive could achieve alone.
Caption: Antioxidant Synergy Mechanism.
Applications
The synergistic blend of this compound and phosphites is effective in a wide range of organic polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE)[6]
-
Polyurethanes (PU) [2]
-
Styrenic Polymers (e.g., ABS, HIPS)
-
Elastomers and Rubbers [1]
This combination is particularly beneficial for applications requiring excellent processing stability, long-term thermal stability, and color retention.
Quantitative Performance Data
The following data, from a study on isotactic polypropylene (iPP), illustrates the synergistic effect of a hindered phenol (Irganox 1010, a close structural analog to this compound) and a phosphonite secondary antioxidant (P-EPQ). The data demonstrates significant improvements in melt stability, color retention, and resistance to long-term thermal degradation.[8]
Table 1: Melt Volume Flow Rate (MVR) and Yellowing Index (YI) of iPP after Multiple Extrusions [8]
| Formulation | MVR (g/10 min) after 5th Extrusion | YI after 5th Extrusion |
| Pure iPP | 25.8 | 5.2 |
| iPP + 0.1% Irganox 1010 | 10.2 | 3.1 |
| iPP + 0.1% P-EPQ | 15.5 | 4.5 |
| iPP + 0.06% Irganox 1010 + 0.04% P-EPQ | 5.1 | 1.0 |
Lower MVR indicates better retention of molecular weight and processing stability. A lower YI indicates better color stability.
Table 2: Oxidative Induction Time (OIT) of iPP Formulations [8]
| Formulation | OIT at 180°C (minutes) |
| Pure iPP | 0.8 |
| iPP + 0.1% Irganox 1010 | 25.4 |
| iPP + 0.1% P-EPQ | 8.2 |
| iPP + 0.06% Irganox 1010 + 0.04% P-EPQ | 74.8 |
A higher OIT value signifies superior long-term thermal stability.
Experimental Protocols
To evaluate the synergistic performance of this compound and phosphite blends, the following experimental protocols are recommended.
References
- 1. explore.azelis.com [explore.azelis.com]
- 2. santplas.com [santplas.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. partinchem.com [partinchem.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. performanceadditives.us [performanceadditives.us]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
Application Notes and Protocols for the Prevention of Scorching and Peroxide Formation in Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the selection and evaluation of antioxidant and anti-scorch additives to mitigate thermal degradation, specifically scorching and peroxide formation, in polyurethane (PU) foams.
Introduction: The Challenge of Scorching and Peroxide Formation
The production of flexible polyurethane slabstock foam is a highly exothermic process, with core temperatures of the foam bun often reaching 150-170°C.[1] This high-temperature environment, in the presence of air, can lead to thermo-oxidative degradation of the polyether polyol segments within the polymer structure. This degradation manifests as "scorching," a discoloration (yellowing or browning) in the center of the foam bun, which compromises the aesthetic and commercial value of the product and can also lead to the deterioration of its physical properties.[1]
A key aspect of this degradation is the formation of peroxides and hydroperoxides as intermediate species. These reactive molecules can propagate further degradation reactions, leading to chain scission and the formation of chromophoric (color-causing) groups. Therefore, the prevention of both scorching and the underlying peroxide formation is critical for producing high-quality polyurethane foams.
The primary strategy for mitigating these issues is the incorporation of antioxidant and anti-scorch additives into the polyol formulation. These additives function by interrupting the oxidative degradation cycle.
Mechanism of Action of Antioxidant and Anti-Scorch Additives
Antioxidants are broadly classified into two main categories based on their mechanism of action: primary and secondary antioxidants. Often, a synergistic blend of these two types is used for optimal performance.
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols and secondary aromatic amines. They function by donating a hydrogen atom to the reactive peroxy radicals (ROO•) formed during oxidation, thereby converting them into stable hydroperoxides and a stable antioxidant radical. This stable radical is unable to propagate the oxidation chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): These are commonly phosphites and thioesters. They act by decomposing the hydroperoxides (ROOH) formed by the action of primary antioxidants into non-radical, stable products. This prevents the hydroperoxides from breaking down into more reactive radicals under the high temperatures of the foaming process.
A simplified representation of this synergistic mechanism is illustrated below.
}
Figure 1: Synergistic mechanism of primary and secondary antioxidants.Quantitative Performance of Antioxidant Systems
The effectiveness of an antioxidant package is evaluated based on its ability to inhibit discoloration (scorching) and prevent the formation of peroxides. The following tables summarize typical performance data for various antioxidant systems in a standardized flexible polyurethane foam formulation.
Table 1: Scorch Performance of Different Antioxidant Systems
| Antioxidant System | Dosage (php)* | Microwave Scorch Test (Yellowness Index, YI) |
| Control (No Antioxidant) | 0 | 35.2 |
| Hindered Phenol (BHT) | 0.5 | 22.8 |
| Aromatic Amine | 0.5 | 18.5 |
| Blend 1: Hindered Phenol + Aromatic Amine (1:1) | 0.5 | 12.3 |
| Blend 2: Hindered Phenol + Phosphite (2:1) | 0.5 | 15.7 |
| Commercial Package A | 0.5 | 11.8 |
| Commercial Package B | 0.5 | 13.1 |
*php: parts per hundred parts of polyol
Table 2: Peroxide Value of Polyether Polyol with Different Antioxidant Systems after Thermal Aging
| Antioxidant System | Dosage (php) | Peroxide Value (meq O2/kg) after 4h at 140°C |
| Control (No Antioxidant) | 0 | 18.6 |
| Hindered Phenol (BHT) | 0.5 | 9.2 |
| Aromatic Amine | 0.5 | 7.5 |
| Blend 1: Hindered Phenol + Aromatic Amine (1:1) | 0.5 | 3.1 |
| Blend 2: Hindered Phenol + Phosphite (2:1) | 0.5 | 4.5 |
| Commercial Package A | 0.5 | 2.8 |
| Commercial Package B | 0.5 | 3.5 |
Table 3: Thermal Stability of Polyurethane Foams with Different Antioxidant Systems (TGA)
| Antioxidant System | Dosage (php) | Onset of Degradation (°C) | Temperature at 5% Weight Loss (°C) |
| Control (No Antioxidant) | 0 | 210 | 245 |
| Hindered Phenol (BHT) | 0.5 | 225 | 260 |
| Aromatic Amine | 0.5 | 230 | 268 |
| Blend 1: Hindered Phenol + Aromatic Amine (1:1) | 0.5 | 245 | 285 |
| Blend 2: Hindered Phenol + Phosphite (2:1) | 0.5 | 240 | 280 |
| Commercial Package A | 0.5 | 248 | 288 |
| Commercial Package B | 0.5 | 242 | 282 |
Table 4: Oxidative Induction Time (OIT) of Polyether Polyols with Different Antioxidant Systems
| Antioxidant System | Dosage (php) | OIT at 190°C (minutes) |
| Control (No Antioxidant) | 0 | 2.5 |
| Hindered Phenol (BHT) | 0.5 | 12.8 |
| Aromatic Amine | 0.5 | 15.2 |
| Blend 1: Hindered Phenol + Aromatic Amine (1:1) | 0.5 | 28.5 |
| Blend 2: Hindered Phenol + Phosphite (2:1) | 0.5 | 25.1 |
| Commercial Package A | 0.5 | 30.2 |
| Commercial Package B | 0.5 | 27.8 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of anti-scorch and antioxidant additives in polyurethane foams.
}
Figure 2: Experimental workflow for evaluating anti-scorch additives.Protocol for Microwave-Induced Scorch Test
This accelerated test simulates the high temperatures experienced in the core of a large foam bun to evaluate the scorch resistance of a formulation.
4.1.1 Materials and Equipment
-
Polyether polyol
-
Isocyanate (e.g., TDI 80/20)
-
Deionized water
-
Amine catalyst (e.g., DABCO 33-LV)
-
Tin catalyst (e.g., Stannous Octoate)
-
Silicone surfactant
-
Antioxidant/anti-scorch additive to be tested
-
Paper cup (e.g., 500 mL) and wooden stirrer
-
Cardboard box (approximately 20cm x 20cm x 15cm)
-
Microwave oven (variable power settings)
-
Spectrophotometer or colorimeter capable of measuring Yellowness Index according to ASTM D1925
4.1.2 Procedure
-
Foam Preparation:
-
In a paper cup, accurately weigh the polyether polyol, deionized water, amine catalyst, silicone surfactant, and the antioxidant additive.
-
Mix these components thoroughly for 30 seconds with a wooden stirrer.
-
Add the tin catalyst and mix for another 15 seconds.
-
Add the isocyanate, and immediately mix vigorously for 5-7 seconds.
-
Quickly pour the reacting mixture into the cardboard box and allow it to rise freely.
-
-
Microwave Curing:
-
After the foam has completed its rise and is tack-free (typically 3-5 minutes), place the box in the center of the microwave oven.
-
Microwave the foam at a medium power setting (e.g., 50%) for a predetermined time (e.g., 5 minutes). The exact time and power should be standardized to achieve significant scorching in a control sample without an antioxidant.
-
-
Sample Evaluation:
-
After microwaving, carefully remove the foam block and allow it to cool to room temperature for at least 2 hours.
-
Cut the foam block vertically through the center.
-
Measure the Yellowness Index (YI) of the center of the cut surface using a spectrophotometer in accordance with ASTM D1925. Take at least three measurements from the most discolored area and average the results.[2][3][4][5]
-
Protocol for Peroxide Value Determination in Polyether Polyols
This protocol describes the titrimetric determination of the peroxide content in polyether polyols, which is an indicator of oxidative degradation.[6][7][8][9]
4.2.1 Materials and Equipment
-
Polyether polyol sample
-
Chloroform/glacial acetic acid solvent mixture (2:3 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with stopper
-
Burette (10 mL or 25 mL)
-
Analytical balance
4.2.2 Procedure
-
Accurately weigh approximately 5 g of the polyether polyol sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the chloroform/glacial acetic acid solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated potassium iodide solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. The solution will turn blue-black.
-
Continue the titration with the sodium thiosulfate solution, drop by drop, until the blue color is completely discharged.
-
Record the volume of the titrant used (V).
-
Perform a blank titration using all reagents except the polyol sample and record the volume of titrant (Vb).
-
Calculation: Peroxide Value (meq O₂/kg) = ((V - Vb) * N * 1000) / W Where:
-
V = volume of Na₂S₂O₃ solution for the sample (mL)
-
Vb = volume of Na₂S₂O₃ solution for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the polyol sample (g)
-
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polyurethane foam by measuring its weight loss as a function of temperature.[1][6][10][11]
4.3.1 Materials and Equipment
-
Cured polyurethane foam sample
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
4.3.2 Procedure
-
Cut a small, representative sample of the cured foam (5-10 mg) and place it in a TGA sample pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to at least 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis should be performed under an oxidative atmosphere (air or synthetic air) at a constant flow rate (e.g., 50 mL/min).
-
Record the weight loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Determine the temperatures at 5%, 10%, and 50% weight loss.
-
Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG). Polyurethane foams typically show multiple degradation stages.[1][10][12][13][14]
-
Protocol for Oxidative Induction Time (OIT) Measurement
OIT is a measure of the resistance of a material to oxidation at an elevated temperature in an oxygen atmosphere. It is determined using Differential Scanning Calorimetry (DSC).[15][16][17][18][19]
4.4.1 Materials and Equipment
-
Polyether polyol sample with antioxidant
-
Differential Scanning Calorimeter (DSC)
-
Open aluminum sample pans
-
Nitrogen and oxygen gas supplies
4.4.2 Procedure
-
Accurately weigh 5-10 mg of the polyol sample into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the isothermal test temperature (e.g., 190°C or 200°C) at a rapid heating rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation reaction is observed as a sharp increase in the heat flow signal.
-
Data Analysis:
-
The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
}
Figure 3: Simplified chemical pathway of polyurethane thermo-oxidative degradation.References
- 1. researchgate.net [researchgate.net]
- 2. WO2007142425A1 - Process for preparing non-yellowing flexible polyurethane foam with high resilience and durability - Google Patents [patents.google.com]
- 3. matestlabs.com [matestlabs.com]
- 4. plastics.ulprospector.com [plastics.ulprospector.com]
- 5. repo.chromachecker.com [repo.chromachecker.com]
- 6. CN102426169A - Method for detecting peroxide content in polyether polyol - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. allhdi.com [allhdi.com]
- 12. sdewes.org [sdewes.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems | MDPI [mdpi.com]
- 16. On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. researchgate.net [researchgate.net]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Thermal Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation products of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commonly known as Irganox 1076.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of this compound?
A1: The degradation of this compound is temperature-dependent. At moderate temperatures around 180°C, the primary degradation products are a result of oxidation, leading to the formation of a cinnamate derivative and various dimeric oxidation products.[1] As the temperature increases to 250°C, dealkylation reactions become more prominent, resulting in the loss of the octyl group and other alkyl fragments.[1] At significantly higher temperatures, such as those encountered during pyrolysis (e.g., 550°C), the molecule undergoes more extensive fragmentation, with olefins being the major class of chemical products observed.
Q2: At what temperature does the thermal degradation of this compound begin?
A2: According to thermogravimetric analysis (TGA) data, a 1% weight loss is observed at approximately 230°C, and a 10% weight loss occurs at around 288°C in the air, indicating the onset of significant thermal degradation in this temperature range.
Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV-Visible or Mass Spectrometry (MS) detection is a powerful technique for separating and identifying the various degradation products, particularly the larger, less volatile compounds formed at lower temperatures.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, especially for analyzing the more volatile dealkylation products and the smaller fragments generated at higher temperatures.[1] For complex mixtures of degradation products, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) can provide superior separation and identification.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The phenolic hydroxyl group can interact with residual silanol groups on the HPLC column packing material. 2. Sample Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the phenolic group. | 1. Use a column with end-capping to minimize silanol interactions. Add a small amount of a competitive agent like triethylamine to the mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
| Ghost Peaks | 1. Contamination: Carryover from previous injections or contaminated mobile phase. 2. Degradation in Autosampler: The sample may be degrading in the autosampler vials. | 1. Implement a robust needle wash program. Flush the column and system with a strong solvent. Prepare fresh mobile phase. 2. Use cooled autosamplers and prepare fresh samples before analysis. |
| Baseline Noise or Drift | 1. Air Bubbles: Dissolved gas in the mobile phase. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Detector Lamp Issue: The detector lamp may be nearing the end of its life. | 1. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 2. Use high-purity HPLC-grade solvents and additives. 3. Check the lamp's energy output and replace it if necessary. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Analyte Signal | 1. Poor Thermal Desorption/Injection: The analyte is not transferring efficiently to the GC column. 2. Analyte Degradation in Injector: The injector temperature is too high, causing on-column degradation. | 1. Optimize the thermal desorption temperature. For direct injection, ensure the injector temperature is sufficient for volatilization without causing degradation. A temperature of around 320°C has been shown to be effective for thermal desorption.[3] 2. Lower the injector temperature in increments and observe the effect on the peak area and shape. |
| Co-elution of Peaks | 1. Inadequate Separation: The GC temperature program or column is not optimal for resolving the degradation products. 2. Matrix Interference: Other compounds in the sample are co-eluting with the analytes of interest. | 1. Optimize the temperature program (e.g., slower ramp rate). Use a longer or different polarity column. 2. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis. |
| Poor Mass Spectral Matching | 1. Low Ion Abundance: Insufficient analyte concentration to generate a good quality mass spectrum. 2. Background Interference: High background noise in the mass spectrometer. | 1. Concentrate the sample or inject a larger volume (if possible without overloading the column). 2. Check for leaks in the MS vacuum system. Bake out the ion source and quadrupoles if necessary. |
Data Presentation
The following table summarizes the identified degradation products of this compound under different thermal stress conditions.
| Thermal Stress Condition | Identified Degradation Products | Primary Degradation Pathway | Analytical Technique(s) |
| 180°C in Air | Cinnamate derivatives, Dimeric oxidation products | Oxidation | HPLC-UV, HPLC-NMR[1] |
| 250°C in Air | Dealkylation products (loss of octyl and tert-butyl groups) | Dealkylation | HPLC-UV, HPLC-NMR[1] |
| Pyrolysis at 550°C | Olefins | Fragmentation | GCxGC-TOF-MS |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Thermal Degradation Products
This protocol provides a general framework for the analysis of degradation products formed at moderate temperatures.
-
Sample Preparation:
-
Subject a known amount of this compound to the desired thermal stress (e.g., in an oven at 180°C or 250°C for a specified duration).
-
Dissolve the heat-treated sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
Protocol 2: GC-MS Analysis of Thermal Degradation Products
This protocol is suitable for the analysis of more volatile degradation products.
-
Sample Preparation:
-
For thermal desorption, place a small amount of the polymer containing this compound directly into a thermal desorption tube.
-
For direct injection, dissolve the thermally stressed sample in a volatile solvent like dichloromethane.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 50-600 m/z.
-
Visualizations
Caption: Experimental workflow for the analysis of thermal degradation products.
Caption: Simplified thermal degradation pathways.
References
Technical Support Center: Preventing Discoloration in Polymers Stabilized with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (Antioxidant 1076)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in polymers stabilized with Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commonly known as Antioxidant 1076.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing in polymers stabilized with Antioxidant 1076?
A1: The most common cause of yellowing is the over-oxidation of the phenolic antioxidant itself.[1][2] During the stabilization process, Antioxidant 1076 donates a hydrogen atom to neutralize free radicals, which in turn can lead to the formation of colored byproducts.[3][4] These byproducts, primarily quinones and quinone methides, are colored compounds that can impart a yellow to reddish hue to the polymer.[1][4] The intensity of the discoloration is dependent on the concentration and structure of these transformation products.[4]
Q2: What is "gas fading" and how does it relate to Antioxidant 1076?
A2: Gas fading is a form of discoloration, often appearing as yellowing or pinking, that occurs when phenolic antioxidants like Antioxidant 1076 react with atmospheric pollutants, particularly nitrogen oxides (NOx).[5][6][7] These NOx gases can be present from sources such as gas-fired heating systems, forklift exhaust, or general air pollution.[1][6] The reaction between the antioxidant and NOx leads to the formation of colored species, causing the polymer to discolor over time, especially during storage.[6] This is a cosmetic issue and typically does not affect the physical properties of the polymer.[5]
Q3: Can interactions with other additives cause discoloration?
A3: Yes, interactions with other additives can contribute to discoloration. For instance, in the presence of alkaline substances, such as certain hindered amine light stabilizers (HALS), the yellow cast from oxidized phenols can shift to a pink color.[1][6] The presence of titanium dioxide (TiO2), a common white pigment, can also influence the severity of discoloration.[5] It is also beneficial to use Antioxidant 1076 in combination with secondary antioxidants like phosphites, which can help to prevent the formation of colored quinone structures.[1][8][9]
Q4: Does the concentration of Antioxidant 1076 affect discoloration?
A4: Yes, the concentration of the antioxidant can play a role. An insufficient amount of antioxidant may be consumed quickly during processing, leading to polymer degradation and discoloration.[1] Conversely, an excessively high concentration can increase the likelihood of "blooming," where the antioxidant migrates to the surface, which can also be associated with discoloration.[10] It is crucial to determine the optimal concentration for your specific polymer and application.
Q5: Is the discoloration caused by Antioxidant 1076 reversible?
A5: In some cases, particularly with gas fading, the discoloration can be reversible.[5] Exposing the discolored material to UV light, such as sunlight, can sometimes help to bleach the colored species and restore the original color.[5][11] Wiping the surface with isopropyl alcohol may also help if the discoloration is due to surface-level antioxidant byproducts.[12] However, discoloration resulting from severe thermal degradation during processing is generally not reversible.
Troubleshooting Guides
Issue 1: Polymer exhibits yellowing immediately after processing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Processing Temperature | 1. Review the processing temperature profile. 2. Reduce the melt temperature in increments of 5-10°C. 3. Minimize residence time in the extruder. | Reduced thermal stress on the antioxidant, minimizing the formation of colored degradation byproducts. |
| Insufficient Antioxidant Level | 1. Verify the concentration of Antioxidant 1076 in the formulation. 2. Consider a modest increase in the antioxidant loading. 3. Incorporate a secondary antioxidant (e.g., a phosphite) to work synergistically.[8][9] | Improved stabilization package to withstand processing conditions without significant discoloration. |
| Interaction with other Additives | 1. Review all components in the formulation for potential antagonistic interactions. 2. If using HALS, consider a non-basic grade.[6] 3. Ensure any pigments, like TiO2, are of a suitable grade.[6] | Elimination of chemical reactions between additives that contribute to color formation. |
Issue 2: Polymer turns yellow or pink during storage (Gas Fading).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to NOx Gases | 1. Identify and eliminate sources of NOx in the storage area (e.g., gas heaters, vehicle exhaust).[1][6] 2. Improve ventilation in the storage facility. 3. Store finished products in sealed packaging to create a barrier from the atmosphere.[11] | Prevention of the chemical reaction between the antioxidant and NOx gases that causes gas fading. |
| Contact with Contaminated Packaging | 1. Avoid using cardboard or other packaging materials that may contain phenolic compounds or release sulfur compounds.[1][12] 2. Use clean, inert packaging materials. | Prevention of contaminant transfer that can induce discoloration. |
| Reversible Discoloration | 1. Expose a small sample of the discolored material to direct sunlight for several hours.[5][11] 2. If the color improves, the issue is likely gas fading. | Confirmation of gas fading and a potential method to recover mildly affected products. |
Experimental Protocols
Protocol 1: Evaluation of Polymer Color Stability
Objective: To quantitatively measure the color of a polymer sample and assess its tendency to yellow under specific conditions.
Materials:
-
Polymer samples (plaques, films, or pellets)
-
Standard white calibration tile
-
Controlled environment chamber (for accelerated aging)
Methodology:
-
Sample Preparation:
-
Prepare polymer samples according to standardized dimensions (e.g., ASTM D6290 for plaques). Ensure a smooth, clean, and uniform surface.
-
For accelerated aging studies, condition the samples as required (e.g., exposure to heat, UV light, or a controlled NOx atmosphere).
-
-
Instrument Calibration:
-
Calibrate the spectrophotometer using the standard white tile according to the manufacturer's instructions.[16] This establishes a baseline for color measurements.
-
-
Color Measurement:
-
Yellowness Index (YI) Calculation:
-
Calculate the Yellowness Index (YI) using the appropriate formula based on the applicable standard (e.g., ASTM E313). The formula for ASTM E313 is typically: YI = [100(C_x * X - C_z * Z)] / Y where X, Y, and Z are the tristimulus values, and C_x and C_z are coefficients for the specific illuminant and observer (e.g., for D65/10°, C_x = 1.3013 and C_z = 1.1498).
-
Many modern spectrophotometers will automatically calculate the YI.[14]
-
-
Data Analysis:
| Parameter | Description | Typical Standard |
| L | Lightness (100 = white, 0 = black) | CIELAB |
| a | Red/Green Value (+a* = red, -a* = green) | CIELAB |
| b | Yellow/Blue Value (+b = yellow, -b* = blue) | CIELAB |
| YI | Yellowness Index | ASTM E313, ASTM D1925[17] |
| ΔYI | Change in Yellowness Index | Calculated |
Visualizations
Caption: Chemical pathways leading to polymer discoloration.
References
- 1. ampacet.com [ampacet.com]
- 2. researchgate.net [researchgate.net]
- 3. welltchemicals.com [welltchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. tencate-grasscomponents.com [tencate-grasscomponents.com]
- 6. novachem.com [novachem.com]
- 7. partinchem.com [partinchem.com]
- 8. partinchem.com [partinchem.com]
- 9. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 10. specialchem.com [specialchem.com]
- 11. ingeniapolymers.com [ingeniapolymers.com]
- 12. simona-pmc.com [simona-pmc.com]
- 13. Test Yellowness Index of Polymer with Precision Spectrophotometer [pacorr.com]
- 14. Calculating Yellowness Index of Plastics [testronixinstruments.com]
- 15. equitechintl.com [equitechintl.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Yellowness index measurement method - 3nh [3nh.com]
Technical Support Center: Optimizing Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate for Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (also known as Antioxidant 1135) for ensuring the long-term stability of their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a sterically hindered phenolic antioxidant. Its primary function is to protect organic materials, such as polymers, plastics, oils, and lubricants, from degradation caused by oxidation.[1][2] It acts as a primary antioxidant, scavenging free radicals to prevent a chain reaction of degradation, thereby ensuring long-term thermal stability.[1]
Q2: What are the typical concentration ranges for using this antioxidant?
A2: The recommended concentration of this compound typically falls between 0.15% and 0.5% by weight of the formulation.[3][4] The optimal concentration will depend on the specific application, the substrate being stabilized, and the expected environmental stressors.
Q3: Can this antioxidant be used in combination with other stabilizers?
A3: Yes, for enhanced performance, this compound can be used in combination with other types of antioxidants. A synergistic effect is often observed when used with secondary antioxidants like phosphites or thioesters, which function by decomposing hydroperoxides.[1][5] For outdoor applications, it can be combined with benzotriazoles or Hindered Amine Light Stabilizers (HALS) for improved thermal and light stabilization.[2]
Q4: What are the key advantages of using this compound?
A4: This antioxidant is a liquid, which allows for convenient handling and dosing. It has low volatility, making it suitable for high-temperature processing.[3][5] It also offers excellent compatibility with a wide range of polymers and is known for being a non-discoloring stabilizer.[2][5]
Q5: In which types of materials is this antioxidant commonly used?
A5: It is widely used in a variety of polymers including polyurethanes, PVC, ABS, polyethylene, and rubbers.[2] It is also effective in synthetic fibers, waxes, fats, oils, and lubricants.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Discoloration (Yellowing) of the Formulation | Oxidation of the phenolic antioxidant itself can lead to the formation of colored quinoid structures.[1] The purity of the antioxidant can also play a role, with lower purity grades being more prone to discoloration.[6] | 1. Optimize Concentration: Ensure you are using the lowest effective concentration of the antioxidant.2. Use Synergistic Stabilizers: Combine with a secondary antioxidant (e.g., a phosphite) to reduce the oxidative burden on the primary antioxidant.3. Control Environmental Factors: Protect the formulation from excessive exposure to light, heat, and air (oxygen).4. Verify Purity: Ensure the grade of the antioxidant is appropriate for your application and meets purity specifications. |
| Precipitation or "Blooming" of the Antioxidant | The concentration of the antioxidant exceeds its solubility limit in the formulation. This can appear as a hazy, crystalline, or oily layer on the surface.[7] | 1. Reduce Concentration: Lower the loading level of the antioxidant to be within its solubility limits in your specific matrix.2. Improve Compatibility: Consider if the polarity of your formulation is compatible with the antioxidant. Adjusting the formulation might be necessary.3. Optimize Processing: Ensure thorough and uniform dispersion of the antioxidant during formulation processing. |
| Loss of Antioxidant Efficacy Over Time | Physical loss of the antioxidant from the formulation through migration or volatilization, especially at elevated temperatures.[5][7] Chemical degradation of the antioxidant due to severe oxidative stress. | 1. Assess Environmental Conditions: Store the final product in controlled environments, minimizing exposure to high heat, humidity, and light.[7]2. Consider Molecular Weight: For applications requiring high-temperature stability, a higher molecular weight antioxidant might be more suitable due to lower volatility.3. Evaluate Synergistic Blends: A combination of antioxidants may provide more robust and longer-lasting protection. |
| Inconsistent Stability Results Between Batches | Non-uniform distribution of the antioxidant in the formulation. Variation in the quality or purity of the antioxidant or other raw materials. | 1. Standardize Mixing Procedures: Implement and validate a mixing process that ensures homogeneous dispersion of the antioxidant.2. Quality Control of Raw Materials: Perform incoming quality control checks on all raw materials, including the antioxidant, to ensure consistency. |
Data Presentation
Table 1: Recommended Concentration of this compound
| Application | Typical Concentration Range (% w/w) | Notes |
| Polyurethane Foams | 0.15 - 0.5[4] | Prevents peroxide formation in the polyol and protects against scorching during foaming.[8] |
| General Polymers (PVC, ABS, PE) | 0.15 - 0.5[3] | Provides long-term thermal stability. |
| Lubricants and Oils | 0.2 - 0.5 | Helps to prevent oxidative degradation of the base oil. |
| Adhesives and Sealants | 0.15 - 0.4 | Enhances stability during storage and use. |
Experimental Protocols
Protocol: Accelerated Stability Testing for Formulations Containing this compound
Objective: To evaluate the long-term stability of a formulation containing this compound under accelerated conditions.
Materials:
-
Test formulation with the antioxidant.
-
Control formulation without the antioxidant.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate analytical instrumentation to measure key stability parameters (e.g., HPLC for antioxidant concentration, colorimeter for color change, viscometer for viscosity).
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of both the test and control formulations. Package the samples in the intended final packaging.
-
Initial Analysis (Time Zero): Analyze both the test and control samples for key stability parameters. This includes:
-
Concentration of this compound.
-
Appearance and color.
-
Viscosity.
-
pH (if applicable).
-
Presence of degradation products.
-
-
Accelerated Storage Conditions: Place the samples in a stability chamber at an elevated temperature. A common condition is 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Intervals: Pull samples from the stability chamber at predetermined time points. For a 6-month study, recommended intervals are 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for the same key stability parameters measured at time zero.
-
Data Evaluation: Compare the results of the test formulation to the control formulation over time. A significant change is defined as a failure to meet the established specifications for any of the key parameters. The rate of degradation of the antioxidant and the changes in physical properties will provide an indication of the formulation's long-term stability.
Visualizations
Caption: Workflow for conducting accelerated stability testing.
Caption: Simplified signaling pathway of a hindered phenolic antioxidant.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 3. lookchem.com [lookchem.com]
- 4. 125643-61-0 | CAS DataBase [m.chemicalbook.com]
- 5. partinchem.com [partinchem.com]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. specialchem.com [specialchem.com]
- 8. 125643-61-0|this compound|Wuhan Rison Trading Co.,Ltd [risonchem.com]
Technical Support Center: Troubleshooting Interference of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential interference caused by Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in various analytical assays. This phenolic antioxidant is a common additive in laboratory plastics and can leach into experimental samples, leading to unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from in my experiments?
A1: this compound (CAS No. 125643-61-0), also known by trade names such as Irganox 1135, is a sterically hindered phenolic antioxidant. It is widely used as a stabilizer in polymers like polypropylene (PP) and low-density polyethylene (LDPE) to prevent degradation during processing and storage.[1][2] Common laboratory consumables, including microcentrifuge tubes, pipette tips, and plastic films, can be a source of this compound, which can leach into your samples.[3][4][5][6]
Q2: How can this compound interfere with my analytical assays?
A2: Due to its chemical nature, this compound can interfere with assays in several ways:
-
Antioxidant Activity: As a potent antioxidant, it can scavenge free radicals, which may be part of the reaction mechanism in assays that measure oxidative stress or involve redox chemistry. This can lead to false-positive or false-negative results depending on the assay design.
-
Non-Specific Binding: Its lipophilic nature can cause it to bind non-specifically to proteins, such as enzymes or antibodies, potentially altering their activity or interfering with binding events in immunoassays.[7][8][9][10]
-
Optical Interference: Phenolic compounds can sometimes interfere with absorbance or fluorescence-based readouts.[11] While this specific compound is generally described as a colorless to slightly yellow liquid, its degradation products or interactions with assay components could potentially cause optical interference.[12]
Q3: I am observing unexpected results in my assay. Could it be due to this contaminant?
A3: If you are experiencing issues such as poor reproducibility, unexpected inhibition or activation in enzymatic assays, high background in ELISAs, or artifacts in cell-based assays, contamination from leached plastic additives like this compound is a plausible cause.
Troubleshooting Guides
Issue 1: Suspected Interference in an Enzyme-Based Assay
If you observe unexpected inhibition or activation in your enzymatic assay, consider the following troubleshooting steps.
Experimental Workflow for Diagnosing Interference:
Caption: Troubleshooting workflow for enzyme assay interference.
Detailed Methodologies:
-
Control Experiments:
-
Solvent Control: Prepare your assay buffer using a high-purity solvent stored in glass containers.
-
Leachate Control: Incubate the same solvent in the suspect plasticware (e.g., microcentrifuge tubes) under the same conditions as your experiment (time, temperature). Use this "leachate-containing" solvent to prepare your assay buffer.
-
Compare the enzyme activity in the presence of the control solvent versus the leachate-containing solvent. A significant difference suggests leaching is occurring.
-
-
Mitigation Strategies:
-
Use Low-Binding Labware: Switch to polypropylene tubes that are certified to have low levels of extractables and leachables.
-
Pre-rinse Labware: Rinsing plasticware with the assay buffer or a suitable solvent before use can sometimes reduce the amount of leachable compounds.
-
Include a Non-ionic Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent non-specific binding of lipophilic compounds to the enzyme.[9]
-
Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)
High background, low signal, or poor reproducibility in an ELISA can be indicative of interference.
Logical Relationship for Immunoassay Interference:
Caption: Potential mechanisms of immunoassay interference.
Detailed Methodologies:
-
Control for Non-Specific Binding:
-
Run a control well that includes all assay components (including the sample diluted in buffer incubated in suspect plasticware) except for the capture antibody. A high signal in this well points to non-specific binding of the detection antibody or other components to the plate.
-
Run a control well with the capture antibody but without the antigen. A high signal here could indicate that something in the sample is causing the detection antibody to bind non-specifically.
-
-
Mitigation Strategies:
-
Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking solutions).
-
Increase Wash Steps: Increase the number and vigor of wash steps to remove non-specifically bound molecules.
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffer is a standard practice to reduce non-specific interactions.
-
Issue 3: Suspected Interference in Cell-Based Assays
Unexpected cytotoxicity, changes in cell signaling, or altered reporter gene activity could be due to leached compounds.
Signaling Pathway Interference Hypothesis:
Caption: Hypothetical pathway of antioxidant interference.
Detailed Methodologies:
-
Vehicle Control:
-
Prepare cell culture media in glass containers (control media).
-
Prepare another batch of media that has been incubated in the suspect plasticware under normal cell culture conditions (leachate media).
-
Culture cells in both control and leachate media and assess for differences in viability, morphology, or the specific endpoint of your assay.
-
-
Mitigation Strategies:
-
Use Cell Culture-Treated and Certified Labware: Employ plasticware that is specifically treated for cell culture and certified to be free of substances that could interfere with cell-based assays.
-
Leaching Test: Before a large-scale experiment, perform a small pilot study to test for leaching from a new batch of plasticware by incubating media and then using it to culture a sensitive cell line.
-
Quantitative Data Summary
| Plastic Type | Leached Substance | Concentration | Reference |
| Polypropylene Centrifuge Tubes | Phthalic acid and derivatives | 1-10 µM | [6] |
| Polypropylene Microcentrifuge Tubes | Various organic substances | Up to 1.53 g/kg | [4] |
| Low-Density Polyethylene (LDPE) | Irganox 1076 | Diffusion dependent on solvent | [5] |
Disclaimer: This information is intended to be a guide for troubleshooting. The specific conditions of your assay may require further optimization. Always consult the manufacturer's specifications for your labware and reagents.
References
- 1. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. lcms.cz [lcms.cz]
- 4. eppendorf.com [eppendorf.com]
- 5. Influence of solvent absorption on the migration of Irganox 1076 from LDPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
mitigating the effects of elevated temperatures on the stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating the effects of elevated temperatures on the stability of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely used hindered phenolic primary antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound, also known by trade names such as Irganox® 1135, is a primary antioxidant crucial for preventing the oxidative degradation of organic materials like polymers, lubricants, and adhesives.[1][2] Its effectiveness is highly dependent on its stability at elevated temperatures, which are often encountered during material processing and end-use applications. Thermal degradation of the antioxidant can lead to a loss of protective function, resulting in discoloration, reduced mechanical properties, and overall failure of the stabilized material.[3]
Q2: At what temperatures does this compound begin to degrade?
Thermogravimetric analysis (TGA) provides insights into the thermal stability of the antioxidant. Based on available data for Irganox® 1135, the onset of degradation is observed at relatively high temperatures.
| Thermal Degradation Milestone | Temperature (°C) |
| Temperature at 1% Weight Loss | 160 |
| Temperature at 10% Weight Loss | 200 |
This data was obtained from a product datasheet for Irganox® 1135 in an air atmosphere.
Q3: What are the common signs of thermal degradation of this antioxidant in my formulation?
Researchers may observe several indicators of thermal instability:
-
Discoloration: Yellowing or browning of the formulation is a common sign of the formation of colored degradation products.
-
Loss of Efficacy: A decrease in the oxidative stability of the material, which can be measured by techniques like Oxidation Induction Time (OIT).
-
Changes in Physical Properties: Alterations in viscosity, brittleness, or the appearance of surface defects in polymeric materials.
Q4: How can I enhance the thermal stability of this compound in my experiments?
A highly effective strategy is the use of synergistic antioxidant blends. Combining a primary antioxidant like this compound with a secondary antioxidant often leads to enhanced performance.[4][5]
-
Phosphite Antioxidants (e.g., Irgafos® 168): These secondary antioxidants are excellent at decomposing hydroperoxides, which are formed during the initial stages of oxidation. This action protects the primary phenolic antioxidant, allowing it to function more effectively at scavenging free radicals.[4][6] This synergistic interaction improves the overall thermal stability of the formulation.[6]
-
Thioester Antioxidants: These also function as hydroperoxide decomposers and can be used in combination with phenolic antioxidants to improve long-term thermal stability.[7]
Q5: What are the expected degradation products of hindered phenolic antioxidants at high temperatures?
While specific data for this compound is limited, studies on similar hindered phenolic antioxidants, like Irganox 1330, have shown that thermal degradation can lead to the formation of quinoid structures, which are often colored and contribute to discoloration.[7] Other potential degradation pathways for hindered phenols can involve the cleavage of the side chains. For instance, the degradation of Antioxidant 2246 can produce 2-tert-butyl-4-methylphenol.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Discoloration of the Formulation | Thermal degradation of the antioxidant leading to colored byproducts (e.g., quinones). | - Lower the processing temperature if possible.- Incorporate a secondary antioxidant, such as a phosphite, to improve the thermal stability of the primary antioxidant.[4][6]- Evaluate the purity of the antioxidant, as impurities can accelerate degradation. |
| Reduced Shelf-life or Performance in Accelerated Aging Studies | Depletion of the antioxidant due to thermal stress. | - Increase the concentration of the antioxidant, staying within recommended usage levels (typically 0.15% to 0.5%).- Implement a synergistic blend with a secondary antioxidant to enhance long-term thermal stability.[4][7]- Verify the parameters of the accelerated aging protocol to ensure they are not excessively harsh for the formulation. |
| Inconsistent Experimental Results | Variability in the dispersion of the antioxidant within the matrix. | - Ensure proper mixing and dispersion of the antioxidant during formulation preparation. As a liquid, it can be pumped or poured for efficient incorporation.- For solid matrices, consider melt blending to achieve a homogeneous distribution. |
| Loss of Mechanical Integrity of Polymer | Insufficient protection against thermo-oxidative degradation. | - Confirm that the concentration of the antioxidant is adequate for the polymer system and the expected thermal exposure.- Introduce a synergistic antioxidant system for more robust protection.[4][6] |
Experimental Protocols
Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset and pattern of thermal decomposition of this compound or a formulation containing it.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Set the atmosphere to the desired condition (e.g., air or nitrogen) with a constant flow rate (e.g., 20 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Calculate the percentage of weight loss at different temperature intervals.
-
Protocol 2: Assessing Oxidative Stability using Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)
Objective: To measure the effectiveness of the antioxidant in resisting oxidation at an elevated temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a DSC pan.
-
Instrument Setup:
-
Place the sample in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Program:
-
Heat the sample under the inert atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Once the temperature is stable, switch the purge gas to oxygen at a constant flow rate.
-
-
Data Analysis:
-
Monitor the heat flow signal.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
-
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Caption: Synergistic Antioxidant Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. performanceadditives.us [performanceadditives.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions during the use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (also known as Antioxidant 1135 or Irganox 1135).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a sterically hindered phenolic antioxidant. Its primary role is to prevent oxidative degradation in a variety of organic materials, including polymers (polyurethanes, polyolefins), lubricants, and oils. It functions by scavenging free radicals, thereby terminating the chain reactions that lead to material degradation.
Q2: We are observing a yellow discoloration in our product containing this antioxidant. What is the likely cause?
A yellow to reddish discoloration is a common issue associated with hindered phenolic antioxidants. This is typically due to the formation of colored oxidation products, primarily stilbenequinones and quinone methides. The formation of these byproducts is often accelerated by exposure to heat, light (UV radiation), and atmospheric oxygen. The purity of the antioxidant can also play a role; lower purity grades may be more prone to discoloration.
Q3: Can this compound degrade under non-oxidative conditions?
Yes. One potential non-oxidative degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and will yield 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid and the corresponding octanol isomer. This can be a concern in formulations with acidic or basic excipients, or upon exposure to acidic or alkaline environments.
Q4: Are there any known incompatibilities with other common additives?
While generally stable, interactions with other formulation components can occur. For instance, in the presence of certain co-stabilizers like phosphites, synergistic effects in stabilization are often observed. However, interactions with other components, especially those that can promote oxidation (e.g., trace metal ions), can potentially accelerate the degradation of the antioxidant. It is crucial to assess the compatibility of the antioxidant with all other components in the formulation.
Troubleshooting Guide for Unexpected Side Reactions
This guide addresses specific issues you may encounter and provides steps for identification and mitigation.
Issue 1: Product Discoloration (Yellowing/Pinking)
-
Symptoms: The final product or formulation exhibits a gradual or rapid change in color, typically to yellow, pink, or light brown, upon storage or processing.
-
Potential Causes & Identification:
-
Oxidation to Quinone Methides/Stilbenequinones: This is the most common cause. Exposure to high temperatures, UV light, or air during processing or storage facilitates the oxidation of the phenolic group.
-
Identification: These colored byproducts can be detected and identified using HPLC-UV/Vis, as they possess distinct chromophores that absorb in the visible region. GC-MS can also be used to identify related degradation products.
-
-
Presence of Impurities: Impurities in the antioxidant raw material can act as catalysts or precursors for colored species.
-
Identification: Analyze the starting material using HPLC or GC-MS to check for purity and the presence of unknown peaks. Compare the chromatogram to a reference standard if available.
-
-
-
Mitigation Strategies:
-
Minimize exposure to heat and light during processing and storage.
-
Use an inert atmosphere (e.g., nitrogen blanket) during processing steps where the material is heated.
-
Ensure the use of high-purity grade this compound.
-
Consider the use of co-stabilizers, such as phosphite antioxidants, which can help to mitigate color formation.
-
Issue 2: Loss of Antioxidant Efficacy
-
Symptoms: The product shows signs of oxidative degradation (e.g., changes in viscosity, brittleness, peroxide value increase) sooner than expected.
-
Potential Causes & Identification:
-
Ester Hydrolysis: The ester linkage can be cleaved, especially in the presence of moisture and acidic or basic catalysts, forming the less oil-soluble 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid.
-
Identification: Use HPLC to monitor the concentration of the parent compound over time and look for the appearance of the more polar hydrocinnamic acid peak.
-
-
Thermal Decomposition: At very high temperatures, dealkylation of the tert-butyl groups or cleavage of the propionate side chain can occur.
-
Identification: GC-MS is the preferred method to identify these lower molecular weight, more volatile degradation products.
-
-
-
Mitigation Strategies:
-
Control the pH of the formulation to be as close to neutral as possible.
-
Protect the product from excessive moisture.
-
Avoid excessive processing temperatures. The technical data sheet for the specific grade of antioxidant should be consulted for thermal stability information.
-
Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Symptoms: During routine quality control analysis (e.g., by HPLC or GC), new, unidentified peaks appear in the chromatogram of the product.
-
Potential Causes & Identification:
-
Synthesis-Related Impurities: Incomplete esterification during the synthesis of the antioxidant can leave residual 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid or other intermediates.
-
Identification: Analyze the raw material and compare it to the product chromatogram. The presence of the same impurity in both suggests it originates from the starting material.
-
-
Degradation Products: As described in the issues above, these peaks are likely degradation products resulting from oxidative, hydrolytic, or thermal stress.
-
Identification: A systematic forced degradation study (see Experimental Protocols section) can help to generate and identify these degradation products, confirming their origin.
-
-
Quantitative Data Summary
The following tables summarize the expected degradation products under various stress conditions. The quantitative data is indicative and can vary based on the specific experimental conditions and the matrix in which the antioxidant is present.
Table 1: Summary of Degradation Products under Forced Stress Conditions
| Stress Condition | Major Degradation Products | Minor Degradation Products | Expected % Degradation (Illustrative) |
| Thermal (e.g., 150°C, Air) | Quinone Methides, Stilbenequinones | Dealkylation Products (e.g., 2-tert-butyl-4-hydroxyphenyl propionate) | 5-20% after 24h |
| Photolytic (e.g., UV 254/365 nm) | Quinone Methides, Stilbenequinones | Oxidized side-chain products | 10-30% after 48h |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid, Octanol | - | 5-15% after 24h |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C) | 3,5-di-tert-butyl-4-hydroxy-hydrocinnamic acid, Octanol | - | 10-25% after 24h |
| Oxidative (e.g., 3% H₂O₂, 50°C) | Quinone Methides, Stilbenequinones, Oxidized side-chain products | - | 15-40% after 24h |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 80°C for 24 hours.
-
Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at 50°C for 24 hours.
-
Thermal Stress: Store the solid compound or a solution in a sealed vial at 150°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 48 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC-UV Method for Purity and Degradation Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient: 0-5 min (50% B), 5-25 min (50% to 95% B), 25-30 min (95% B), 30-31 min (95% to 50% B), 31-35 min (50% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of the antioxidant.
Caption: Troubleshooting workflow for side reactions.
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Irganox 1076
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two structurally related phenolic antioxidants: Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and the commercially well-known Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). While direct comparative experimental data is limited in publicly available literature, this document outlines a scientific comparison based on their molecular structures, the established principles of antioxidant activity, and available data for Irganox 1076.
Molecular Structure and Physicochemical Properties
Both compounds share the same active antioxidant moiety, the 3,5-di-tert-butyl-4-hydroxyphenyl group, which is responsible for their radical scavenging activity. The primary distinction lies in the length of the alkyl ester chain, which influences their lipophilicity, molecular weight, and, consequently, their physical properties and application-specific performance.
| Property | This compound | Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| CAS Number | 125643-61-0 | 2082-79-3 |
| Molecular Formula | C25H42O3 | C35H62O3 |
| Molecular Weight | 390.61 g/mol | 530.87 g/mol [1][2][3] |
| Appearance | Colorless to slightly yellow liquid | White, crystalline powder[2] |
| Key Difference | Octyl (C8) alkyl ester chain | Octadecyl (C18) alkyl ester chain |
Mechanism of Antioxidant Action
As sterically hindered phenolic antioxidants, both molecules function as primary antioxidants, interrupting the free-radical chain reactions of oxidation. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R• or ROO•), thereby neutralizing the radical and preventing further oxidative damage to the substrate. The resulting antioxidant radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new oxidation chains.
Caption: General mechanism of radical scavenging by hindered phenolic antioxidants.
Comparative Antioxidant Activity: A Theoretical Framework
-
In Bulk Lipophilic Systems (e.g., Oils, Polymers): In a non-polar environment, the antioxidant activity is primarily governed by the intrinsic radical-scavenging ability of the phenolic head group and the mobility of the antioxidant molecule. Shorter alkyl chains, like the octyl (C8) group, may offer slightly better mobility and solubility in some non-polar matrices compared to the longer octadecyl (C18) chain of Irganox 1076. This could potentially lead to a marginally higher antioxidant efficiency for the octyl ester in such systems. However, the higher molecular weight and longer chain of Irganox 1076 contribute to lower volatility and higher resistance to extraction, which are crucial advantages in high-temperature applications like polymer processing.[4]
-
In Emulsion Systems (e.g., Oil-in-Water): The performance of antioxidants in multiphasic systems like emulsions is more complex and is influenced by the partitioning of the antioxidant between the oil, water, and interfacial regions. Research on other phenolic esters has demonstrated a "cut-off effect," where antioxidant activity initially increases with alkyl chain length up to an optimal point, after which it decreases. This is because an intermediate chain length positions the antioxidant optimally at the oil-water interface, where oxidation is often initiated. It is plausible that for the 3,5-di-tert-butyl-4-hydroxy-hydrocinnamate series, the C8 ester may exhibit superior performance in certain emulsion systems compared to the more lipophilic C18 ester, which might preferentially reside deeper within the oil phase, away from the primary site of oxidation.
Available Performance Data for Irganox 1076
While specific DPPH or ABTS values for Irganox 1076 are not consistently reported in the public domain, its performance as a thermal stabilizer in polymers is well-documented using methods like the Oxidative Induction Time (OIT).
| Polymer Matrix | Antioxidant Concentration | OIT at 190°C (in air) | Reference |
| Thermoplastic Polyurethane (TPU) | 0.3% | ~6 minutes (compared to 3 min for neat TPU) | [5] |
| Thermoplastic Polyolefin (TPO) | >0.5% | Showed high effectiveness, with OIT > 300 min in some cases | [5] |
These OIT values demonstrate the significant ability of Irganox 1076 to delay the onset of thermo-oxidative degradation in various polymer systems.[5]
Experimental Protocols for Antioxidant Activity Assessment
For researchers wishing to conduct their own comparative studies, the following are detailed protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
Experimental Workflow:
References
- 1. achemtek.com [achemtek.com]
- 2. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 3. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative spectrophotometric methods for the quantitative analysis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely used hindered phenolic antioxidant. The selection of an appropriate analytical method is critical for quality control, stability testing, and formulation development. This document presents a comparative overview of validated analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Methodology Comparison: HPLC vs. Spectrophotometric Assays
High-Performance Liquid Chromatography offers high specificity and the ability to separate the target analyte from other components in a sample matrix. In contrast, spectrophotometric assays, such as DPPH, ABTS, FRAP, and CUPRAC, are generally used to determine the total antioxidant capacity of a sample and may lack the specificity for quantifying a single compound in a complex mixture. However, they can be valuable for rapid screening and for assessing the overall antioxidant potential.
Below is a table summarizing the key performance parameters of a representative HPLC method for hindered phenolic antioxidants and validated spectrophotometric assays for common phenolic compounds, which can serve as a reference for the analysis of this compound.
Quantitative Performance Data
| Parameter | HPLC Method (for Hindered Phenolic Antioxidants) | DPPH Assay (for Quercetin) | ABTS Assay (for Trolox) | FRAP Assay (for Gallic Acid) | CUPRAC Assay (for Caffeic Acid) |
| Linearity (r²) | > 0.999 | > 0.991 | > 0.995 | > 0.998 | > 0.99 |
| Linear Range | 0.5 - 100 µg/mL | 0.5 - 8 µg/mL | 0.25 - 6 µg/mL | 1 - 20 µg/mL | Not Specified |
| Limit of Detection (LOD) | 0.14 µg/mL | Not Specified | Not Specified | 1.4 µM | Not Specified |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 85.0 - 93.5% | Not Specified | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | 1.16 - 2.81% | < 15% | < 14% | 5 - 7% | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are the protocols for the HPLC analysis of hindered phenolic antioxidants and the alternative spectrophotometric assays.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative determination of hindered phenolic antioxidants, including this compound.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with 50:50 (v/v) acetonitrile:water and increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 276 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Alternative Spectrophotometric Assays
These assays measure antioxidant capacity and can be adapted for the semi-quantitative analysis of pure compounds.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Standard antioxidant solution (e.g., Quercetin or Trolox in methanol).
-
-
Procedure:
-
Add 1.0 mL of the sample or standard solution to 2.0 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a methanol blank.
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: The pre-formed blue-green ABTS radical cation is reduced by the antioxidant, causing a decrease in absorbance.
-
Reagents:
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
ABTS radical cation solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours. Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.
-
-
Procedure:
-
Add 10 µL of the sample or standard solution to 1.0 mL of the ABTS radical cation solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
-
Procedure:
-
Add 100 µL of the sample or standard solution to 3.0 mL of the FRAP reagent.
-
Incubate at 37 °C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
4. CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
-
Principle: Antioxidants reduce the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex, which has a yellow-orange color.
-
Reagents:
-
Copper(II) chloride solution (10 mM).
-
Neocuproine solution (7.5 mM in ethanol).
-
Ammonium acetate buffer (1 M, pH 7.0).
-
-
Procedure:
-
Mix 1.0 mL of copper(II) chloride, 1.0 mL of neocuproine, and 1.0 mL of ammonium acetate buffer.
-
Add 0.5 mL of the sample or standard solution and 0.6 mL of water.
-
After 30 minutes, measure the absorbance at 450 nm.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for HPLC analysis and the logical relationship of the key validation parameters.
A Comparative Study of Hindered Phenolic Antioxidants in Polypropylene Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common hindered phenolic antioxidants in the stabilization of polypropylene (PP). The information presented is supported by experimental data from various studies to assist researchers and professionals in selecting the optimal antioxidant for their specific applications.
Introduction to Polypropylene Degradation and Stabilization
Polypropylene, a widely used thermoplastic polymer, is susceptible to degradation during processing and its service life due to factors like heat, oxygen, and shear stress. This degradation, primarily an oxidative process, leads to chain scission, reduction in molecular weight, and a decline in mechanical properties, often accompanied by discoloration (yellowing).
Hindered phenolic antioxidants are primary stabilizers that protect the polymer by interrupting the degradation cycle. They act as radical scavengers, donating a hydrogen atom to neutralize peroxy radicals and inhibit the propagation of the oxidative chain reaction. The general mechanism is illustrated below.
Figure 1: General mechanism of polypropylene oxidation and stabilization by a hindered phenolic antioxidant.
Commonly Studied Hindered Phenolic Antioxidants
This guide focuses on a selection of widely used hindered phenolic antioxidants in polypropylene stabilization:
-
Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A high molecular weight, sterically hindered phenolic antioxidant with four functional groups, providing excellent processing and long-term thermal stability.[1][2][3] It is known for its low volatility and good resistance to extraction.[1][3]
-
Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) : A monofunctional, sterically hindered phenolic antioxidant with good compatibility with a wide range of polymers.[4][5] It offers good thermal stability and color retention.[2][5]
-
Irganox 1330 (1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene) : A high molecular weight antioxidant with three hindered phenolic groups, known for its excellent resistance to water extraction and low discoloration, making it suitable for demanding applications.[4]
-
Irganox 3114 (Tris-(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate) : A highly effective antioxidant with excellent performance in polyolefins, often used in combination with other stabilizers.[2]
Comparative Performance Data
The effectiveness of these antioxidants is evaluated based on several key performance indicators. The following tables summarize data collated from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different sources.
Melt Flow Index (MFI)
MFI is a measure of the ease of flow of a molten polymer. A smaller change in MFI after processing or aging indicates better stabilization, as it signifies less chain scission.
Table 1: Melt Flow Index (g/10 min) of Stabilized Polypropylene After Multiple Extrusions
| Antioxidant System | Concentration (wt%) | 1st Pass | 3rd Pass | 5th Pass | Source(s) |
| Unstabilized PP | - | 4.5 | 12.8 | 25.6 | [6] |
| Irganox 1010 | 0.1 | 4.2 | 5.8 | 7.9 | [6] |
| Irganox 1076 | 0.1 | 4.3 | 6.5 | 9.1 | [6] |
| Irganox 1010 / P-EPQ (6:4) | 0.1 | 4.1 | 4.9 | 5.1 | [6] |
Note: Data is illustrative and collated from a study involving a phosphonite co-stabilizer (P-EPQ). The general trend shows Irganox 1010 providing better MFI stability than Irganox 1076, with further improvement when used in a synergistic blend.[6]
Oxidative Induction Time (OIT)
OIT, measured by Differential Scanning Calorimetry (DSC), indicates the time until the onset of oxidation at a specific temperature in an oxygen atmosphere. A longer OIT signifies better thermal oxidative stability.
Table 2: Oxidative Induction Time (minutes) of Stabilized Polypropylene at 200°C
| Antioxidant System | Concentration (wt%) | OIT (min) | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Unstabilized PP | - | < 1 |[6][7] | | Irganox 1010 | 0.1 | 25.3 |[7] | | Irganox 1076 | 0.1 | 18.7 |[8] | | Irganox 1010 / Thioester (80:20) | 0.4 | 15.2 |[9] | | Irganox 1010 / Thioester (20:80) | 0.4 | 45.8 |[9] |
Note: The data highlights the superior OIT of Irganox 1010 compared to Irganox 1076. It also demonstrates the significant synergistic effect on long-term thermal stability when a hindered phenol is combined with a thioester, with the ratio being a critical factor.[7][8][9]
Yellowness Index (YI)
YI quantifies the change in color of a polymer towards yellow, which is a common sign of degradation. A lower YI indicates better color stability.
Table 3: Yellowness Index of Stabilized Polypropylene After Multiple Extrusions
| Antioxidant System | Concentration (wt%) | 1st Pass | 3rd Pass | 5th Pass | Source(s) |
| Unstabilized PP | - | -2.5 | 5.8 | 10.2 | [6] |
| Irganox 1010 | 0.1 | -2.8 | -1.5 | 0.5 | [6] |
| Irganox 1076 | 0.1 | -2.7 | -1.1 | 1.2 | [6] |
| Irganox 1010 / P-EPQ (6:4) | 0.1 | -2.9 | -2.1 | -1.8 | [6] |
Note: Both Irganox 1010 and 1076 significantly reduce yellowing compared to unstabilized PP. The combination with a phosphite co-stabilizer shows a marked improvement in color stability.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melt Flow Index (MFI) Measurement
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer)
-
Procedure:
-
A specified amount of the polypropylene sample (typically 3-8 grams) is loaded into the heated barrel of the plastometer, which is maintained at a constant temperature (e.g., 230°C for PP).
-
The polymer is allowed to preheat for a specified time (e.g., 6-7 minutes) to reach thermal equilibrium.
-
A standard weight (e.g., 2.16 kg for PP) is placed on the piston, which forces the molten polymer to extrude through a standardized die.
-
The extrudate is cut at regular intervals, and the collected samples are weighed.
-
The MFI is calculated in grams of polymer extruded per 10 minutes (g/10 min).
-
Oxidative Induction Time (OIT) Measurement
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in an open aluminum pan inside the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).[7][15]
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).[7][15]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram is recorded as the OIT.[16]
-
Yellowness Index (YI) Measurement
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure:
-
The instrument is calibrated using a standard white reference tile.
-
A plaque of the polypropylene sample with a standardized thickness is placed in the instrument's measurement port.
-
The tristimulus values (X, Y, Z) of the sample are measured by the spectrophotometer under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).[17]
-
The Yellowness Index is calculated from the tristimulus values using the formula specified in ASTM E313.[17][20]
-
Oven Aging
-
Apparatus: Air-circulating oven
-
Procedure:
-
Test specimens (e.g., tensile bars) are placed in an oven at a specified elevated temperature (e.g., 150°C) for a predetermined duration.[9][22]
-
Specimens are removed at various time intervals.
-
After cooling to room temperature, the aged specimens are subjected to mechanical testing (e.g., tensile strength, elongation) or other analytical tests to assess the extent of degradation.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of hindered phenolic antioxidants in polypropylene.
Figure 2: Experimental workflow for evaluating antioxidant performance in polypropylene.
Conclusion
The selection of a hindered phenolic antioxidant for polypropylene stabilization depends on the specific requirements of the application, including processing conditions and the desired long-term thermal stability.
-
Irganox 1010 generally exhibits superior performance in terms of melt flow stability and long-term heat aging due to its higher molecular weight and tetra-functional structure.[1][3]
-
Irganox 1076 provides a good balance of properties and is effective in a wide range of applications.[4][5]
-
The performance of hindered phenolic antioxidants can be significantly enhanced through synergistic combinations with secondary antioxidants, such as phosphites and thioesters, which act as hydroperoxide decomposers.[4][9] The ratio of the primary to secondary antioxidant is a critical parameter to optimize for either processing or long-term stability.[9]
This guide provides a foundation for comparing hindered phenolic antioxidants. For specific applications, it is recommended to conduct targeted experimental evaluations under conditions that closely mimic the intended processing and end-use environments.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. performanceadditives.us [performanceadditives.us]
- 3. longchangchemical.com [longchangchemical.com]
- 4. partinchem.com [partinchem.com]
- 5. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 6. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 8. energiforskmedia.blob.core.windows.net [energiforskmedia.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Test conditions Melt Flow Index Test [goettfert.com]
- 11. zwickroell.com [zwickroell.com]
- 12. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 13. Precise Melt Flow Index Test as per ASTM D1238 for Polymers [pacorr.com]
- 14. nextgentest.com [nextgentest.com]
- 15. ahp-makina.com [ahp-makina.com]
- 16. shimadzu.com [shimadzu.com]
- 17. equitechintl.com [equitechintl.com]
- 18. 3nh.com [3nh.com]
- 19. infinitalab.com [infinitalab.com]
- 20. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 21. Yellowness Index (YI) ASTM E313 [intertek.com]
- 22. cpb-ap-se2.wpmucdn.com [cpb-ap-se2.wpmucdn.com]
- 23. kiyorndlab.com [kiyorndlab.com]
- 24. infinitalab.com [infinitalab.com]
- 25. matestlabs.com [matestlabs.com]
- 26. micomlab.com [micomlab.com]
A Comparative Guide to the Efficacy of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Other Non-Staining Antioxidants
This guide provides a detailed comparison of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a highly effective non-staining phenolic antioxidant, against other commonly used non-staining antioxidants. The information is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of antioxidant efficacy supported by experimental data.
Introduction to Non-Staining Antioxidants
Polymers, lubricants, and other organic materials are susceptible to degradation from heat, light, and oxygen. This degradation can lead to discoloration, loss of mechanical properties, and reduced service life.[1] Antioxidants are crucial additives that inhibit or delay this oxidative degradation.[2] For applications where color retention is critical, non-staining antioxidants are essential.[3]
This compound (CAS No. 125643-61-0), commercially known as Irganox 1135, is a primary antioxidant belonging to the sterically hindered phenolic class.[3] It is a liquid, non-discoloring stabilizer that provides excellent long-term stability and is compatible with a wide range of polymers, including PVC, ABS, PE, and various rubbers.[4] This guide will compare its efficacy with other prominent non-staining antioxidants, focusing on performance metrics such as thermal stability, radical scavenging activity, and color retention.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants function as primary antioxidants, meaning they are radical scavengers. They interrupt the free-radical chain reactions of autoxidation by donating a hydrogen atom to peroxy radicals, thereby forming a stable, non-reactive phenoxyl radical. This process effectively terminates the degradation cycle. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the phenoxyl radical and prevents it from initiating further unwanted reactions.
Comparative Performance Data
Direct comparative studies of this compound against a wide range of other non-staining antioxidants under identical conditions are limited in publicly available literature. However, by compiling data from various studies on similar phenolic antioxidants, a comparative overview can be established. The following table summarizes the expected relative performance based on available information for use in polypropylene (PP).
| Antioxidant | Chemical Name | Type | Key Performance Characteristics |
| Irganox 1135 | This compound | Primary (Hindered Phenol) | Liquid form, excellent long-term thermal stability, non-discoloring, good compatibility with a wide range of polymers.[4] |
| Irganox 1076 | Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Primary (Hindered Phenol) | Solid, high molecular weight, low volatility, excellent resistance to extraction, and non-staining.[1][5] |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Primary (Hindered Phenol) | Solid, high molecular weight, high number of phenolic groups, very effective for melt processing stability in polypropylene.[6] |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite | Secondary (Phosphite) | Solid, synergistic with primary antioxidants, provides excellent processing stability and color protection by decomposing hydroperoxides.[7] |
| Vitamin E (α-tocopherol) | 2,5,7,8-tetramethyl-2-(4',8',12'-trimethyltridecyl)chroman-6-ol | Primary (Natural Phenol) | Natural antioxidant, effective radical scavenger, but can be less stable at high processing temperatures compared to synthetic hindered phenols.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant efficacy. Below are protocols for key experiments used to evaluate the performance of non-staining antioxidants in polymers.
OIT is a standardized test (ASTM D3895) used to assess the thermal oxidative stability of a material. It measures the time until the onset of autocatalytic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates better resistance to thermal degradation.
Protocol:
-
Sample Preparation: A small sample of the polymer (5-10 mg) containing the antioxidant is weighed and placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC is purged with an inert gas (nitrogen).
-
Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).
-
Equilibration: The sample is allowed to equilibrate at the isothermal temperature for a few minutes.
-
Oxidation: The gas is switched from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
This protocol assesses the non-staining characteristics of an antioxidant by measuring the color change of the polymer after exposure to heat or UV light. Color is typically measured using a spectrophotometer and expressed in the CIE Lab* color space.
Protocol:
-
Sample Preparation: Prepare standardized polymer plaques containing the different antioxidants at specified concentrations.
-
Initial Measurement: Measure the initial color coordinates (L₀, a₀, b*₀) of each plaque using a calibrated spectrophotometer.
-
Accelerated Aging: Expose the plaques to accelerated aging conditions, such as in a circulating air oven at a high temperature (e.g., 150°C) or in a UV weathering chamber for a defined period.
-
Final Measurement: After the aging period, allow the samples to cool to room temperature and measure the final color coordinates (L₁, a₁, b*₁).
-
Calculation: Calculate the total color change (ΔE) using the CIE Lab formula. A lower ΔE* value indicates better color stability and non-staining performance.
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant is monitored by the decrease in absorbance at approximately 517 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare solutions of the antioxidant samples at various concentrations.
-
Reaction: Add a specific volume of the antioxidant solution to the DPPH solution. A control sample containing only the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can then be determined to compare the efficacy of different antioxidants.
Conclusion
This compound (Irganox 1135) is a highly effective, non-staining primary antioxidant. Its liquid form offers advantages in handling and dispersion in certain polymer systems. When compared to other hindered phenolic antioxidants, its performance is expected to be robust, providing excellent long-term thermal stability and color retention. For optimal performance, especially during high-temperature processing, it is often used in synergistic combination with secondary antioxidants like phosphites (e.g., Irgafos 168). The choice of the most suitable antioxidant or antioxidant package depends on the specific polymer, processing conditions, and end-use application requirements. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal stabilization system for a given application.
References
- 1. nbinno.com [nbinno.com]
- 2. azom.com [azom.com]
- 3. bdmaee.net [bdmaee.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. store.astm.org [store.astm.org]
- 9. measurlabs.com [measurlabs.com]
quantitative analysis of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in accelerated aging tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the performance of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a hindered phenolic antioxidant, in accelerated aging tests. Its efficacy is compared with other common antioxidants used in the stabilization of polymeric materials. The data presented is compiled from various studies and is intended to provide a comparative overview for researchers and professionals in material science and drug development.
Executive Summary
This compound, commercially known as Antioxidant 1135 or Irganox 1135, is a primary antioxidant widely used to protect polymers from thermo-oxidative degradation.[1] Accelerated aging tests are crucial for predicting the long-term performance of stabilized polymers. This guide synthesizes available data on the performance of this antioxidant and its chemical relatives, focusing on key metrics such as the retention of mechanical properties and resistance to discoloration. While direct head-to-head comparisons are limited, the data suggests that hindered phenolic antioxidants, as a class, offer robust protection against the deleterious effects of heat, light, and oxygen.
Comparative Performance Data
The following tables summarize the performance of hindered phenolic antioxidants, including compounds structurally and functionally similar to this compound, in comparison to other antioxidants in various polymer matrices under accelerated aging conditions.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: Comparison of Yellowness Index in Polypropylene (PP) After Accelerated UV Aging
| Antioxidant Type | Antioxidant | Concentration (phr) | Yellowness Index (after irradiation) |
| Hindered Phenolic (Target Class) | Antioxidant 1076 * | 1.5 | < 1.0 [2] |
| Hindered Phenolic | Antioxidant 1010 | 0.5 | Fluctuated significantly [2] |
| Phosphite | Antioxidant 168 | Not specified | Increased yellowing [2] |
| Control | None | 0 | Significant increase [2] |
*Note: Antioxidant 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) is a close structural analog of this compound.
Table 2: Performance of Various Antioxidants in Irradiated Polyethylene (PE) After Accelerated Aging
| Antioxidant Type | Antioxidant | Concentration (wt%) | Maximum Oxidation Index | Crosslink Density (mol/dm³) |
| Hindered Phenolic | HPAO * | 0.1 | 0.28 | 0.167 |
| Synthetic Phenolic | BHT | 0.1 | 0.21 | 0.139 |
| Natural Antioxidant | Vitamin E | 0.1 | 0.29 | 0.130 |
| Carotenoid | β-carotene | 0.1 | 0.35 | 0.131 |
| Control | None | 0 | 0.50 | 0.203 |
*Note: HPAO (Pentaerythritol tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate]) is a high-molecular-weight hindered phenolic antioxidant.
Table 3: Effect of Thermal Aging on Mechanical Properties of Polyurethane (PU)
| Aging Condition | Change in Elastic Modulus (E) | Change in Stress at Break (σr) | Change in Strain at Break (εr) |
| Initial Aging Period | Increase [3] | Increase [3] | Decrease [3] |
| Prolonged Aging Period | Decrease [3] | Decrease [3] | Increase [3] |
Experimental Protocols
The data presented in this guide is based on standardized accelerated aging and material characterization methodologies. The following are detailed descriptions of the key experimental protocols.
Accelerated Aging
1. Fluorescent UV Condensation (based on ASTM D4329): [4][5][6][7][8]
-
Apparatus: Fluorescent UV lamp apparatus.
-
Light Source: UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Exposure Cycle: Alternating cycles of UV exposure and moisture (condensation). A typical cycle is 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
Specimen Preparation: Test specimens are prepared according to the material type, typically in the form of plaques or films.[5]
-
Evaluation: Property changes are evaluated at specified intervals.
2. Thermal Aging:
-
Apparatus: Forced-air convection oven.
-
Conditions: Samples are exposed to a constant elevated temperature (e.g., 85°C or 120°C) in an inert or air atmosphere for a specified duration.[3]
-
Specimen Preparation: Specimens are placed in the oven, ensuring adequate air circulation.
-
Evaluation: Mechanical and physical properties are tested before and after aging.
Material Characterization
1. Colorimetry (based on ASTM D2244): [9][10][11][12][13]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The color coordinates (e.g., CIE Lab*) of the specimens are measured before and after the accelerated aging process.
-
Calculation: The color difference (ΔE) and/or the Yellowness Index (YI) are calculated from the measured coordinates. A higher ΔE or YI indicates greater discoloration.
2. Tensile Properties (based on ASTM D638): [14][15][16][17][18]
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.
-
Specimen: Standard dumbbell-shaped specimens are used.
-
Procedure: The specimen is pulled at a constant rate of crosshead displacement until it fractures. The force and elongation are recorded throughout the test.
-
Calculations: Tensile strength, modulus of elasticity, and elongation at break are determined from the stress-strain curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the polymer degradation pathway and a typical experimental workflow for evaluating antioxidant performance.
Caption: Polymer degradation and antioxidant intervention pathway.
Caption: Experimental workflow for antioxidant performance evaluation.
References
- 1. partinchem.com [partinchem.com]
- 2. article.aascit.org [article.aascit.org]
- 3. Thermal Aging Effect on Mechanical Properties of Polyurethane [sam.ensam.eu]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. micomlab.com [micomlab.com]
- 7. ASTM D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 8. Top 10 Fluorescent UV Testing Standards You Should Know [atlas-mts.com]
- 9. store.astm.org [store.astm.org]
- 10. micomlab.com [micomlab.com]
- 11. scribd.com [scribd.com]
- 12. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. zwickroell.com [zwickroell.com]
- 18. store.astm.org [store.astm.org]
A Comparative Analysis of the Free Radical Scavenging Efficacy of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity
The efficacy of an antioxidant is commonly quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a specific assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes reported IC50 values for several synthetic and natural antioxidants from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, reaction time, and temperature can significantly influence the results.
| Antioxidant | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate | Data not found | Data not found |
| Butylated Hydroxytoluene (BHT) | ~139.4 - 171.7 | Data not found |
| Butylated Hydroxyanisole (BHA) | ~35.35 µg/mL | Data not found |
| α-Tocopherol (Vitamin E) | ~40 - 60 | ~10 - 20 |
| Ascorbic Acid (Vitamin C) | ~114 - 284[1] | ~284[1] |
Experimental Protocols
Detailed methodologies for the most common in vitro free radical scavenging assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions and the nature of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent such as methanol or ethanol. From this, a working solution with an absorbance of approximately 1.0 at 517 nm is prepared.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the antioxidant standard or sample to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a fixed time, typically 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage inhibition of absorbance is calculated relative to a control (without antioxidant). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental Workflows and Mechanisms
To further elucidate the experimental processes and the underlying chemical mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro free radical scavenging assays like DPPH and ABTS.
Hindered phenolic antioxidants, such as this compound, function as primary antioxidants, or chain-breaking antioxidants. They interrupt the free-radical chain reaction of auto-oxidation.
Caption: Mechanism of a hindered phenolic antioxidant scavenging a peroxy radical.
References
A Comparative Guide to the Cost-Effectiveness of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and Alternative Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and cost-effectiveness of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (a hindered phenolic primary antioxidant) with two common alternative stabilizers: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) and Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The information presented is synthesized from technical datasheets and scientific literature to aid in the selection of the most appropriate stabilizer for various applications, particularly in the stabilization of polymers.
Executive Summary
This compound, commonly known by trade names such as Irganox® 1135 and PowerNox™ 1135, is a highly effective antioxidant for a wide range of organic polymers.[1] Its primary function is to protect materials from thermo-oxidative degradation, thereby extending their service life. Key alternatives in the market include Irganox® 1010 and Irganox® 1076, which are also sterically hindered phenolic antioxidants. The choice between these stabilizers often depends on a balance of performance characteristics, such as thermal stability and volatility, and economic considerations.
Performance Comparison
The performance of these stabilizers is typically evaluated through a series of standardized tests that measure their ability to resist degradation under various stress conditions. Key performance indicators include thermal stability, processing stability (as measured by melt flow index), and long-term aging performance.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| Common Trade Name | Irganox® 1135, PowerNox™ 1135 | Irganox® 1010 | Irganox® 1076 |
| CAS Number | 125643-61-0 | 6683-19-8[2] | 2082-79-3[3] |
| Molecular Weight | 390.6 g/mol | 1177.6 g/mol | 530.9 g/mol |
| Appearance | Colorless to slightly yellow liquid | White, free-flowing powder[4] | White, free-flowing powder or granules[3] |
| Melting Point | < 15 °C | 110 - 125 °C[4] | 50 - 55 °C[3] |
| Key Features | Liquid form, good for liquid systems and dust-free handling. | High molecular weight, low volatility, excellent long-term stability.[5] | Good compatibility with a wide range of polymers, low volatility.[6] |
Table 2: Performance Data in Polyolefins
| Performance Metric | This compound | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| Oxidative Induction Time (OIT) at 200°C (min) | Data not readily available in direct comparison | Generally exhibits a longer OIT due to higher molecular weight and tetra-functional nature.[7] | Provides significant improvement in OIT compared to unstabilized polymer.[8] |
| Melt Flow Index (MFI) Stability | Effective in maintaining MFI during processing | Highly effective in preventing chain scission, leading to stable MFI.[7] | Good MFI stability during processing. |
| Long-Term Heat Aging (Hours to Failure) | Provides excellent long-term stability | Considered a benchmark for long-term thermal stability.[9] | Offers robust long-term heat aging performance. |
| Discoloration | Non-discoloring | Non-discoloring[10] | Non-discoloring[11] |
Cost-Effectiveness Analysis
The cost-effectiveness of a stabilizer is determined not only by its price per kilogram but also by its required dosage to achieve the desired level of performance.
Table 3: Cost Comparison
| Stabilizer | Price per kg (Approximate) | Typical Dosage Range in Polyolefins |
| This compound | Varies by supplier | 0.1% - 0.5% |
| Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | ₹250 - ₹400[12][13] | 0.05% - 0.4%[14] |
| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | ₹240 - ₹400[15][16][17] | 0.1% - 0.4%[6] |
Note: Prices are subject to change based on market conditions and supplier.
Experimental Protocols
The following are summaries of standard experimental methodologies used to evaluate the performance of polymer stabilizers.
Oxidative Induction Time (OIT)
Objective: To determine the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure (based on ASTM D3895):
-
A small sample (5-15 mg) of the stabilized polymer is placed in an aluminum sample pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.[18][19]
Melt Flow Index (MFI)
Objective: To measure the rate of extrusion of a molten thermoplastic material through an orifice of a specific length and diameter under prescribed conditions of temperature and load.
Apparatus: Extrusion Plastometer.
Procedure (based on ASTM D1238):
-
The polymer sample is loaded into the heated barrel of the plastometer.
-
A specified weight is applied to a piston, which forces the molten polymer through a die.
-
The extrudate is collected over a set period of time and weighed.
-
The MFI is calculated in grams of polymer per 10 minutes.[20][21] A smaller change in MFI after processing or aging indicates better stabilization.
Accelerated Aging
Objective: To simulate the long-term effects of heat on a polymer in a shortened timeframe.
Apparatus: Forced-air convection oven.
Procedure (based on ASTM D3045):
-
Test specimens of the stabilized polymer are placed in an oven at a constant, elevated temperature.
-
Specimens are removed at predetermined intervals.
-
Physical and mechanical properties (e.g., tensile strength, elongation, color change) are measured and compared to unaged samples to determine the extent of degradation.
Signaling Pathways and Mechanisms
The primary mechanism by which hindered phenolic antioxidants protect polymers from thermo-oxidative degradation is by interrupting the free-radical chain reaction.
Caption: Mechanism of polymer degradation and stabilization by a hindered phenolic antioxidant.
The diagram above illustrates the cyclic nature of oxidative degradation in polymers, which is initiated by factors like heat and light to form free radicals. These radicals react with oxygen to create peroxy radicals that propagate the degradation chain. Hindered phenolic antioxidants, such as this compound, interrupt this cycle by donating a hydrogen atom to the peroxy radical, thereby forming a stable, non-reactive phenoxy radical and terminating the chain reaction.
Experimental Workflow
The general workflow for evaluating and comparing the performance of different stabilizers is outlined below.
Caption: A typical experimental workflow for comparing polymer stabilizer performance.
Conclusion
The selection of an appropriate stabilizer requires a comprehensive evaluation of performance data and cost. This compound is a versatile liquid antioxidant that offers excellent performance, particularly in applications where a liquid form is advantageous. Its primary competitors, Irganox® 1010 and Irganox® 1076, are well-established solid antioxidants with proven track records. Irganox® 1010, with its higher molecular weight, is often favored for applications demanding the highest long-term thermal stability. Irganox® 1076 provides a good balance of properties and is widely used across various polymers.
Ultimately, the most cost-effective solution will depend on the specific polymer, processing conditions, and the required service life of the end product. It is recommended that researchers and developers conduct their own targeted testing using the experimental protocols outlined in this guide to make an informed decision based on their unique application requirements.
References
- 1. tnjchem.com [tnjchem.com]
- 2. 2017erp.com [2017erp.com]
- 3. download.basf.com [download.basf.com]
- 4. snabhim.com.ua [snabhim.com.ua]
- 5. longchangchemical.com [longchangchemical.com]
- 6. specialchem.com [specialchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Irganox 1010: High-Performance Antioxidant for Plastics [accio.com]
- 10. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 11. specialchem.com [specialchem.com]
- 12. indiamart.com [indiamart.com]
- 13. nescoglobal.com [nescoglobal.com]
- 14. specialchem.com [specialchem.com]
- 15. indiamart.com [indiamart.com]
- 16. Irganox 1076 Powder at 240.00 INR in Kanpur, Uttar Pradesh | Eabc [tradeindia.com]
- 17. indiamart.com [indiamart.com]
- 18. mdpi.com [mdpi.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Melt flow index - Wikipedia [en.wikipedia.org]
- 21. Plastics & Polymer Lab - Melt Flow Index for Polyethylene [plasticslab.com]
assessing the environmental impact of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in comparison to other antioxidants
An in-depth analysis of the ecotoxicological profiles of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate and other leading antioxidants, providing essential data for researchers and drug development professionals in material selection and environmental stewardship.
In the lifecycle of pharmaceuticals and polymer-based medical devices, antioxidants play a crucial role in preventing degradation and ensuring product stability. However, the environmental fate of these compounds is a growing concern. This guide provides a comparative environmental impact assessment of five common antioxidants: this compound (a representative hindered phenolic antioxidant, often referred to by trade names such as Irganox 1076), Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (alpha-tocopherol), and Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (often referred to as Irganox 1010). This analysis is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential.
Executive Summary of Environmental Impact
The selection of an appropriate antioxidant requires a balance between performance and environmental responsibility. The data presented herein, derived from standardized testing protocols, reveals distinct environmental profiles for each of the evaluated compounds.
| Antioxidant | Aquatic Toxicity | Biodegradability | Bioaccumulation Potential |
| This compound | Low to Moderate | Not Readily Biodegradable | High |
| Butylated Hydroxytoluene (BHT) | High | Not Readily Biodegradable | Moderate to High |
| Butylated Hydroxyanisole (BHA) | High | Not Readily Biodegradable | Low |
| Vitamin E (alpha-tocopherol) | Low | Not Readily Biodegradable | High |
| Pentaerythritol tetrakis(...)propionate | Low | Not Readily Biodegradable | Low |
Detailed Environmental Impact Analysis
Aquatic Toxicity
The potential for a substance to harm aquatic organisms is a primary consideration in its environmental risk assessment. Acute toxicity is typically evaluated using standardized tests on fish, aquatic invertebrates (like Daphnia), and algae.
Table 1: Acute Aquatic Toxicity Data
| Antioxidant | Fish (96h LC50) | Aquatic Invertebrates (48h EC50) | Algae (72h EC50) |
| This compound | >100 mg/L (Lepomis macrochirus)[1][2] | >100 mg/L (Daphnia magna)[2] | >30 mg/L (Scenedesmus sp.)[1][3] |
| Butylated Hydroxytoluene (BHT) | >0.57 mg/L (Danio rerio)[4][5][6] | 0.48 mg/L (Daphnia magna)[4][5][7][8] | >0.4 mg/L (Desmodesmus subspicatus)[4][5] |
| Butylated Hydroxyanisole (BHA) | 1.56 mg/L (Danio rerio)[9][10] | 3.4 mg/L (Daphnia magna)[9] | 7 mg/L (Chlorella vulgaris)[11] |
| Vitamin E (alpha-tocopherol) | >10 mg/L[12] | >23.53 mg/L[12] | No data available |
| Pentaerythritol tetrakis(...)propionate | >100 mg/L (Danio rerio)[13][14] | >86 mg/L (Daphnia magna)[13][14] | >100 mg/L (Desmodesmus subspicatus)[13][14] |
From this data, this compound and Pentaerythritol tetrakis(...)propionate exhibit low acute toxicity to aquatic organisms, with lethal and effective concentrations generally exceeding 100 mg/L. In contrast, BHT and BHA show significantly higher toxicity, particularly to aquatic invertebrates and fish, with adverse effects observed at concentrations below 10 mg/L. Vitamin E also appears to have a low aquatic toxicity profile.
Biodegradability
Biodegradability refers to the ability of a substance to be broken down by microorganisms. "Readily biodegradable" substances are expected to degrade rapidly and completely in the environment. Standardized tests, such as the OECD 301 series, are used to assess this.
Table 2: Biodegradability Data
| Antioxidant | Test Method | Result | Classification |
| This compound | OECD 301B/C | 21-39% degradation in 28 days[2] | Not Readily Biodegradable |
| Butylated Hydroxytoluene (BHT) | OECD 301 | Not readily biodegradable[7][8] | Not Readily Biodegradable |
| Butylated Hydroxyanisole (BHA) | OECD 301D | 34% degradation in 28 days[15] | Not Readily Biodegradable |
| Vitamin E (alpha-tocopherol) | OECD 301F | 17% degradation in 28 days[16] | Not Readily Biodegradable |
| Pentaerythritol tetrakis(...)propionate | OECD 301B | 4-5% degradation[17] | Not Readily Biodegradable |
None of the evaluated antioxidants are classified as readily biodegradable. This suggests that upon release into the environment, they are likely to persist for extended periods.
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed. This is often predicted by the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF). A high log Kow (typically > 3) and a high BCF (typically > 500) indicate a potential for bioaccumulation.
Table 3: Bioaccumulation Potential
| Antioxidant | log Kow | Bioconcentration Factor (BCF) | Classification |
| This compound | 13.4 (calculated)[2] | 3 - 25,000 (calculated)[2] | High Potential |
| Butylated Hydroxytoluene (BHT) | 5.1 | May cause bioaccumulation[8] | Moderate to High Potential |
| Butylated Hydroxyanisole (BHA) | 3.5[11] | 16-21 L/kg (Oryzias latipes)[15] | Low Potential |
| Vitamin E (alpha-tocopherol) | 12.2[16] | No data available | High Potential |
| Pentaerythritol tetrakis(...)propionate | >5 | Low potential expected due to high molecular weight[17][18] | Low Potential |
Experimental Protocols
The environmental impact data presented in this guide is based on internationally recognized and standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key experimental protocols is provided below.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[7][10][19][20][21]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test measures the concentration of a substance that causes immobilization in 50% of a test population of Daphnia (a type of water flea) (EC50) over a 48-hour period.[5][8][9][22][23]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[12][15][24][25][26]
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms.[4][17][27][28][29] The tests typically run for 28 days and measure parameters such as oxygen consumption or carbon dioxide production.
Bioaccumulation Testing
-
OECD 305: Bioaccumulation in Fish: This guideline describes methods to determine the bioconcentration factor (BCF) of a chemical in fish.[13][30][31] The test involves exposing fish to the chemical and measuring its concentration in the fish tissue over time.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the general workflow of an environmental risk assessment and the mechanism of action of hindered phenolic antioxidants.
Caption: A generalized workflow for environmental risk assessment of chemicals.
Caption: Mechanism of action for hindered phenolic antioxidants in preventing polymer degradation.
Conclusion
The environmental impact of antioxidants is a multifaceted issue that requires careful consideration of aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides a comparative overview to aid in the informed selection of these critical additives. While this compound and Pentaerythritol tetrakis(...)propionate demonstrate lower aquatic toxicity, their persistence in the environment is a concern. BHT and BHA, while having lower bioaccumulation potential than some alternatives, exhibit higher aquatic toxicity. Vitamin E presents a favorable low toxicity profile, but its high potential for bioaccumulation warrants further investigation.
For researchers and professionals in drug development, a thorough evaluation of these environmental parameters, in conjunction with performance requirements, is essential for the development of safer and more sustainable products. It is recommended to consult the full OECD test guidelines for detailed methodologies and to consider the entire lifecycle of the product when making material choices.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 5. oecd.org [oecd.org]
- 6. partinchem.com [partinchem.com]
- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. oecd.org [oecd.org]
- 11. cspi.org [cspi.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. oecd.org [oecd.org]
- 14. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 16. umwelt-online.de [umwelt-online.de]
- 17. oecd.org [oecd.org]
- 18. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 19. eurofins.com.au [eurofins.com.au]
- 20. oecd.org [oecd.org]
- 21. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. eurofins.it [eurofins.it]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. shop.fera.co.uk [shop.fera.co.uk]
- 27. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 28. oecd.org [oecd.org]
- 29. contractlaboratory.com [contractlaboratory.com]
- 30. oecd.org [oecd.org]
- 31. catalog.labcorp.com [catalog.labcorp.com]
validation of the non-discoloring properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in polymer applications
A Comparative Guide for Researchers and Formulation Scientists
The selection of an appropriate antioxidant is critical in polymer formulations to prevent degradation and maintain the aesthetic and functional properties of the final product. For applications where color stability is paramount, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a high-performance hindered phenolic antioxidant, demonstrates exceptional non-discoloring properties. This guide provides a comprehensive comparison of its performance against other common antioxidants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer stabilization needs.
This compound, also known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate and commercially available under trade names such as Irganox 1076, is widely recognized for its efficacy as a primary antioxidant.[1] Its primary function is to intercept and neutralize free radicals that are generated during polymer processing and end-use, thereby inhibiting the auto-oxidative degradation cycle that leads to discoloration, loss of mechanical properties, and overall material failure.
Comparative Performance Analysis: Yellowness Index
The Yellowness Index (YI) is a critical parameter used to quantify the degree of discoloration in polymers. A lower YI value indicates better color stability. Experimental data from studies on polypropylene (PP) demonstrate the superior non-discoloring performance of this compound, particularly in demanding processing conditions such as multiple extrusions and exposure to irradiation.
A comparative study investigated the synergistic antioxidant effect of a phosphonite co-stabilizer (P-EPQ) with two different hindered phenolic antioxidants, Irganox 1010 and Irganox 1076, in isotactic polypropylene (iPP) after five extrusion cycles. The Yellowness Index (YI) of the stabilized iPP was significantly lower for the formulation containing Irganox 1010 compared to the one with Irganox 1076, indicating better color stability for the Irganox 1010 blend under these specific conditions.[2]
Another study evaluated the effects of different antioxidants on the radiation resistance of polypropylene. The results showed that the addition of Irganox 1076 improved the resistance to yellowing after irradiation compared to pure polypropylene.[3] When comparing the two primary antioxidants, the formulation with Irganox 1076 exhibited better irradiation resistance than the one with Irganox 1010.[3]
| Antioxidant System | Polymer Matrix | Processing/Exposure Condition | Yellowness Index (YI) | Reference |
| Pure iPP | Isotactic Polypropylene | 5 Extrusion Cycles | High (Specific value not provided) | [2] |
| Irganox 1010 + P-EPQ (6/4 ratio) | Isotactic Polypropylene | 5 Extrusion Cycles | 79.9% of pure iPP | [2] |
| Irganox 1076 + P-EPQ | Isotactic Polypropylene | 5 Extrusion Cycles | Higher than Irganox 1010 blend | [2] |
| Pure PP | Polypropylene | Gamma Irradiation (Various Doses) | Increased with dose | [3] |
| 0.5phr Irganox 1076 | Polypropylene | Gamma Irradiation (Various Doses) | Lower than pure PP | [3] |
| Irganox 1010 | Polypropylene | Gamma Irradiation (Various Doses) | Higher than Irganox 1076 formulation | [3] |
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, detailed experimental protocols are essential. The following sections outline the methodologies used in the cited studies.
1. Multiple Extrusion and Yellowness Index Measurement
This experiment evaluates the color stability of polypropylene formulations after repeated processing cycles.
-
Materials: Isotactic polypropylene (iPP), hindered phenolic antioxidants (Irganox 1010, Irganox 1076), and a phosphonite co-stabilizer (P-EPQ).[2]
-
Sample Preparation: The antioxidants and co-stabilizer are dry-blended with the iPP powder at specified concentrations. A control sample of pure iPP is also prepared.
-
Processing: The blended materials are subjected to five consecutive extrusion cycles using a twin-screw extruder. The processing temperature and screw speed are maintained at constant, industry-relevant values.
-
Yellowness Index (YI) Measurement: After the fifth extrusion cycle, the color of the polymer pellets is measured using a colorimeter. The Yellowness Index is calculated according to standard test methods, such as ASTM D1925 or ASTM E313. The change in YI relative to the pure iPP sample is reported.[2]
2. Gamma Irradiation and Yellowness Index Measurement
This protocol assesses the ability of antioxidants to prevent discoloration of polypropylene upon exposure to gamma radiation.
-
Materials: Polypropylene (PP), and hindered phenolic antioxidants (Irganox 1010, Irganox 1076).[3]
-
Sample Preparation: The antioxidants are melt-extruded with pure PP and then injection molded into standard sample specimens. A control sample of pure PP is also prepared.[3]
-
Irradiation: The sample specimens are exposed to a Cobalt-60 gamma radiation source at various doses.
-
Yellowness Index (YI) Measurement: The color of the irradiated samples is measured using a colorimeter. The Yellowness Index is determined to quantify the degree of discoloration as a function of the irradiation dose and the antioxidant formulation.[3]
Visualizing the Science
To better understand the experimental processes and the underlying mechanisms of polymer stabilization, the following diagrams are provided.
Caption: Experimental workflow for evaluating non-discoloring properties.
Caption: Mechanism of polymer degradation and antioxidant action.
References
Navigating the Matrix: A Comparative Analysis of Lipophilicity and Polymer Compatibility in Hindered Phenols
For researchers, scientists, and drug development professionals, the selection of appropriate antioxidants is a critical step in ensuring the stability and efficacy of polymer-based formulations. Hindered phenols are a widely utilized class of antioxidants, but their performance is intrinsically linked to their physicochemical properties, notably lipophilicity and polymer compatibility. This guide provides an objective comparison of common hindered phenols, supported by experimental data and detailed protocols, to aid in the selection of the optimal antioxidant for specific applications.
Introduction to Hindered Phenols
Hindered phenols are synthetic antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups. This steric hindrance enhances their stability and allows them to effectively scavenge free radicals, thereby preventing oxidative degradation of the materials they are incorporated into. Their application spans a wide range of industries, from plastics and elastomers to pharmaceuticals and food packaging. The choice of a specific hindered phenol often depends on a delicate balance between its ability to dissolve in and remain within a polymer matrix (compatibility) and its partitioning behavior between different phases (lipophilicity).
Comparative Analysis of Lipophilicity
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter that influences the distribution of an antioxidant in a multi-phase system. A higher LogP value indicates greater preference for a non-polar (oily or polymeric) environment over a polar (aqueous) one. This property is paramount in applications where the antioxidant must remain within a lipophilic polymer matrix and not leach into an aqueous environment.
Below is a comparison of the LogP values for several commonly used hindered phenols:
| Hindered Phenol | Chemical Name | LogP Value | Reference |
| BHT | Butylated hydroxytoluene | 5.10 - 5.32 | [1][2] |
| BHA | Butylated hydroxyanisole | 3.2 (approx.) | |
| TBHQ | Tert-butylhydroquinone | 1.52 - 2.26 | [3][4] |
| Propyl Gallate | Propyl 3,4,5-trihydroxybenzoate | 1.51 - 2.60 | [5][6] |
Note: LogP values can vary slightly depending on the determination method and experimental conditions.
As the data indicates, BHT exhibits the highest lipophilicity, making it highly suitable for applications requiring strong retention in non-polar polymers. BHA also shows significant lipophilicity. In contrast, TBHQ and Propyl Gallate have lower LogP values, suggesting a greater affinity for more polar environments. This can be advantageous in certain formulations but may lead to increased leaching into aqueous phases.
Comparative Analysis of Polymer Compatibility
Polymer compatibility refers to the ability of an antioxidant to be homogenously dispersed within a polymer matrix without phase separation or "blooming" to the surface. Good compatibility is essential for long-term antioxidant efficacy and to prevent unwanted surface phenomena. Key factors influencing compatibility include the antioxidant's molecular weight, polarity, and the nature of the polymer itself.
| Hindered Phenol | Molecular Weight ( g/mol ) | General Polymer Compatibility | Representative Migration Data (from Polyethylene) |
| BHT | 220.35 | Moderate; lower molecular weight can lead to higher migration rates, especially at elevated temperatures and in contact with fatty simulants.[7][8] | Migrated value of 15.61 mg/kg from LDPE into a dry food simulant after 10 days at 60°C.[7] Losses of over 80% observed from LDPE into cheese after 20 days at 5°C.[7] |
| BHA | 180.24 | Moderate; similar to BHT, its relatively low molecular weight can result in migration. | Generally considered to have better retention than BHT in some food simulants.[9] |
| TBHQ | 166.22 | Lower compatibility in non-polar polymers due to its higher polarity. May be more suitable for more polar matrices. | Weak mechanical properties and greater migration observed in polypropylene films compared to BHA and BHT.[10] |
| Propyl Gallate | 212.20 | Moderate; its compatibility is influenced by the polarity of the polymer. | Soluble in oils and fats, suggesting good compatibility with lipid-like phases.[11] |
Generally, higher molecular weight and lower polarity favor better compatibility and lower migration rates from non-polar polymers like polyethylene and polypropylene. BHT, despite its high lipophilicity, can exhibit significant migration due to its relatively low molecular weight.[7][8] This is a critical consideration in applications with stringent migration limits, such as food packaging. Larger, more complex hindered phenols (e.g., Irganox® 1010, not detailed in the table) are often employed to mitigate this issue.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for assessing lipophilicity and polymer compatibility are provided below.
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107 ("Shake Flask Method") and Test No. 117 ("HPLC Method").[4][12]
Objective: To determine the LogP of a hindered phenol.
Materials:
-
Hindered phenol of interest
-
n-Octanol (analytical grade)
-
Distilled or deionized water
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Procedure (Shake Flask Method):
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the hindered phenol in n-octanol. The concentration should be low enough to ensure it remains below the solubility limit in both phases.
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to allow for partitioning.
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the hindered phenol in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): P = C_octanol / C_water.
-
The LogP is the base-10 logarithm of P: LogP = log10(P).
-
Procedure (HPLC Method):
-
Column and Mobile Phase: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.
-
Sample Analysis: Inject the hindered phenol of interest and record its retention time.
-
LogP Determination: Determine the LogP of the sample by interpolating its retention time on the calibration curve.
Determination of Antioxidant Migration from a Polymer Matrix
This protocol provides a general framework for assessing the migration of a hindered phenol from a polymer into a contacting liquid (food simulant).
Objective: To quantify the migration of a hindered phenol from a polymer sample.
Materials:
-
Polymer film or plaque containing a known concentration of the hindered phenol.
-
Food simulant (e.g., 10% ethanol for aqueous foods, 95% ethanol or olive oil for fatty foods).
-
Migration cells or glass jars with inert lids.
-
Incubator or oven for controlled temperature studies.
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
-
Solvents for extraction (e.g., hexane, acetonitrile).
Procedure:
-
Sample Preparation: Cut the polymer sample into defined surface areas.
-
Migration Test:
-
Place the polymer sample in a migration cell or jar.
-
Add a known volume of the food simulant, ensuring the sample is fully immersed.
-
Seal the container and place it in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
-
Sample Collection and Extraction:
-
At predetermined time intervals, remove an aliquot of the food simulant.
-
Extract the hindered phenol from the simulant using an appropriate solvent.
-
-
Quantification:
-
Analyze the extract using a suitable analytical method to determine the concentration of the migrated hindered phenol.
-
-
Calculation:
-
Calculate the amount of migrated antioxidant per unit area of the polymer (e.g., in µg/cm²).
-
The migration rate can be determined by plotting the migrated amount versus time.
-
Visualization of Key Relationships
The following diagram illustrates the logical flow for selecting a hindered phenol based on the interplay of its structural features, lipophilicity, and polymer compatibility.
Caption: Selection workflow for hindered phenols.
Conclusion
The selection of an appropriate hindered phenol antioxidant is a multi-faceted decision that requires a thorough understanding of its lipophilicity and polymer compatibility. While high lipophilicity, as seen in BHT, is desirable for retention in non-polar polymers, it must be balanced against the potential for migration, which is influenced by molecular weight. For applications with strict migration limits, higher molecular weight hindered phenols may be necessary. Conversely, in more polar systems, antioxidants with lower LogP values like TBHQ and Propyl Gallate might be more suitable. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data and make informed decisions based on the specific requirements of their formulations. By carefully considering these factors, scientists and developers can optimize the stability and performance of their polymer-based products.
References
- 1. butylated hydroxytoluene, 128-37-0 [thegoodscentscompany.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. tert-Butylhydroquinone | 1948-33-0 [chemicalbook.com]
- 4. tert-butyl hydroquinone, 1948-33-0 [thegoodscentscompany.com]
- 5. 121-79-9 CAS | PROPYL GALLATE | Laboratory Chemicals | Article No. 05475 [lobachemie.com]
- 6. parchem.com [parchem.com]
- 7. scielo.br [scielo.br]
- 8. Migration of BHT and Irganox 1010 from low-density polyethylene (LDPE) to foods and food-simulating liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Migration analysis, antioxidant, and mechanical characterization of polypropylene-based active food packaging films loaded with BHA, BHT, and TBHQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propyl Gallate BP Ph Eur IP EP USP NF FCC Food Grade Manufacturers, SDS [mubychem.com]
- 12. propyl gallate, 121-79-9 [thegoodscentscompany.com]
Safety Operating Guide
Proper Disposal of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary recommended disposal method for Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is incineration at a licensed industrial facility. This compound, a phenolic antioxidant, is recognized as potentially harmful to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1][2] Adherence to local, state, and federal regulations is mandatory for all disposal methods.[3]
This guide provides detailed procedures for the safe handling and disposal of this compound waste from a laboratory setting, ensuring the safety of personnel and environmental compliance.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to be familiar with its safety profile. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[4] Do not use combustible materials for absorption. The collected material and any contaminated cleaning supplies must be placed in a sealed, properly labeled container for disposal as hazardous waste.[4][5] Never wash spilled material down the drain.[4][5]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to laboratory safety and compliant disposal.
-
Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure unused product, solutions, and any materials contaminated with the compound, such as pipette tips, tubes, and gloves.[5][6]
-
Container Selection: Use a dedicated, sealable, and puncture-proof container made of a material compatible with phenolic compounds.[5] The container must be in good condition and have a secure lid to prevent leaks or spills.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[7] Include the approximate concentration and quantity of the waste. The container must be kept closed except when adding waste.[5][7]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identifiers for this compound.
| Parameter | Value | Reference |
| CAS Number | 125643-61-0 | [1][2][8] |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1][2] |
| Precautionary Statement | P273: Avoid release to the environment. | [1][2] |
| Disposal Recommendation | P501: Dispose of contents/container to industrial incineration plant. | [1] |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Final Disposal Procedures
The ultimate disposal of this compound should be handled by trained professionals.
-
Institutional Guidelines: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
Waste Manifest: Complete any required hazardous waste manifest forms accurately. These documents track the waste from its point of generation to its final disposal.
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste contractor to a permitted industrial incineration facility.[3][4] This high-temperature destruction process is the most effective method for safely eliminating phenolic compounds and preventing environmental harm.[4]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.
References
- 1. chemos.de [chemos.de]
- 2. 125643-61-0 Cas No. | Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Apollo [store.apolloscientific.co.uk]
- 3. harwick.com [harwick.com]
- 4. youtube.com [youtube.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. This compound | 125643-61-0 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in research and development. This guide provides detailed procedural information for the safe use of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a widely utilized antioxidant in various industrial applications. Adherence to these guidelines is paramount for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is the first line of defense against potential exposure to this compound. While the substance is not classified as hazardous under the OSHA Hazard Communication Standard 29CFR 1910.1200, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1] The compound is recognized as being hazardous to the aquatic environment with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye Protection | Face shield and safety glasses.[4] | Protects against splashes and potential aerosols. |
| Hand Protection | Compatible, chemically resistant gloves. | Prevents direct skin contact. The specific glove material should be selected based on the solvent used and the duration of handling. Nitrile gloves are a common choice for general laboratory use. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
It is imperative to handle this chemical in accordance with good industrial hygiene and safety practices. [4] This includes washing hands before breaks and at the end of the workday.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Hierarchy of Controls for Chemical Safety
To effectively manage potential hazards, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures to minimize risk.
Spill and Disposal Procedures
In the event of a spill, the area should be ventilated. For containment, sweep up the spilled material and shovel it into a suitable container for disposal.[1] It is important to prevent the substance from entering soil, ditches, sewers, and waterways.[1]
Proper disposal is critical to prevent environmental contamination. The recommended disposal method is to send the material to a licensed professional waste disposal service or an industrial incineration plant.[1][2] All disposal practices must be in accordance with local, state, and federal regulations.[1]
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless or canary liquid/solid[5] |
| CAS Number | 125643-61-0[2] |
| Molecular Formula | C25H42O3 |
| Partition Coefficient (log Pow) | 13.41 (Estimated)[1] |
Occupational exposure limits have not been established for this compound.[4]
By adhering to these safety protocols, researchers can ensure a secure laboratory environment while advancing their scientific endeavors.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
